molecular formula C6H11N3S B1302460 5-tert-butyl-4H-1,2,4-triazole-3-thiol CAS No. 38449-51-3

5-tert-butyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1302460
CAS No.: 38449-51-3
M. Wt: 157.24 g/mol
InChI Key: HKLNUWXQCMKCNX-UHFFFAOYSA-N
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Description

5-tert-butyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione
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InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-7-5(10)9-8-4/h1-3H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLNUWXQCMKCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191768
Record name 3-tert-Butyl-1H-1,2,4-triazole-5-thiol
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38449-51-3
Record name 5-(1,1-Dimethylethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name 3-tert-Butyl-1H-1,2,4-triazole-5-thiol
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Record name 3-tert-Butyl-1H-1,2,4-triazole-5-thiol
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Record name 3-tert-butyl-1H-1,2,4-triazole-5-thiol
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Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-butyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC nomenclature and CAS number, and explores the general synthetic pathways for its preparation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of related 1,2,4-triazole-3-thiol derivatives to provide insights into its potential biological activities and therapeutic applications. The methodologies for the synthesis and biological evaluation of this class of compounds are presented, offering a foundational understanding for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted triazole featuring a bulky tert-butyl group at the 5-position and a thiol group at the 3-position. This compound can exist in tautomeric forms, predominantly the thiol and thione forms, which is a characteristic feature of this heterocyclic system.

IUPAC Name: this compound.[1]

A common tautomeric form is 5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione.[1]

CAS Number: 38449-51-3.[1]

Chemical Structure:

  • Thiol Form: The proton is attached to the sulfur atom.

  • Thione Form: The proton is attached to a nitrogen atom in the triazole ring, resulting in a carbon-sulfur double bond.

The equilibrium between these two forms can be influenced by the solvent, temperature, and pH.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H11N3SPubChem[1]
Molecular Weight157.24 g/mol PubChem[1]
AppearanceWhite to off-white crystalline solid (predicted)General knowledge
SolubilitySoluble in organic solvents like ethanol, DMSO, and DMF (predicted)General knowledge
Melting PointNot available
Boiling PointNot available

Synthesis and Experimental Protocols

The synthesis of this compound, like other 5-substituted-4H-1,2,4-triazole-3-thiols, is typically achieved through the cyclization of a corresponding thiosemicarbazide precursor.[2][3] The key starting material for the target compound is N-tert-butyl-hydrazinecarbothioamide.

General Synthetic Pathway

The general and most widely adopted method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves two main steps:

  • Formation of a Thiosemicarbazide Derivative: This step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate or the reaction of a hydrazine derivative with a thiocarbonyl compound. For the synthesis of this compound, the precursor would be formed from a tert-butyl containing starting material.

  • Cyclization: The thiosemicarbazide derivative is then cyclized, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), to form the 1,2,4-triazole ring.[3][4] Acidic conditions can also be employed in some cases.[2]

Below is a DOT script visualizing the general synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Hydrazide R-C(=O)NHNH2 (Carboxylic Acid Hydrazide) Thiosemicarbazide R-C(=O)NHNHC(=S)NHR' (Acylthiosemicarbazide) Hydrazide->Thiosemicarbazide Reaction Isothiocyanate R'-NCS (Isothiocyanate) Isothiocyanate->Thiosemicarbazide Acylthiosemicarbazide_ref Acylthiosemicarbazide Acylthiosemicarbazide R-C(=O)NHNHC(=S)NHR' (Acylthiosemicarbazide) TriazoleThiol 5-R-4-R'-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide->TriazoleThiol Base (e.g., NaOH) Heat

Caption: General synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a 5-substituted-4H-1,2,4-triazole-3-thiol, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of N-tert-butyl-hydrazinecarbothioamide (Precursor)

Step 2: Synthesis of this compound

  • Reaction Setup: A mixture of the N-tert-butyl-hydrazinecarbothioamide (1 equivalent) and a suitable carboxylic acid or its derivative (e.g., formic acid to provide the C3 carbon of the triazole ring) is prepared.[5]

  • Cyclization: The reaction mixture is heated, often in the presence of a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to be acidic (e.g., with HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities.[2][6][7] The presence of the tert-butyl group, a lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent antimicrobial and antifungal properties.[6][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The lipophilicity conferred by the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.

Experimental Protocol for Antimicrobial Screening (General):

  • Method: The antimicrobial activity is typically evaluated using the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Test Organisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are used.

  • Procedure (Broth Microdilution):

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[7][10][11] Their mechanisms of action can be diverse, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.

Experimental Protocol for In Vitro Anticancer Screening (General):

  • Method: The cytotoxic activity of the compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is used.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The potential mechanism of action for promising compounds can be further investigated through studies on cell cycle arrest, apoptosis induction (e.g., using flow cytometry with Annexin V/PI staining), and specific protein inhibition assays.

Below is a DOT script visualizing a logical workflow for the biological evaluation of a novel 1,2,4-triazole-3-thiol derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Synthesized Compound (this compound) Antimicrobial Antimicrobial Screening (MIC determination) Start->Antimicrobial Anticancer Anticancer Screening (IC50 determination) Start->Anticancer EnzymeAssay Enzyme Inhibition Assays Antimicrobial->EnzymeAssay If Active CellCycle Cell Cycle Analysis Anticancer->CellCycle If Active Apoptosis Apoptosis Assays Anticancer->Apoptosis If Active SAR Structure-Activity Relationship (SAR) Studies EnzymeAssay->SAR CellCycle->SAR Apoptosis->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: Logical workflow for the biological evaluation of a novel triazole compound.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of drug discovery. Based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold, this compound is a promising candidate for screening as an antimicrobial and anticancer agent. This technical guide provides a foundational understanding of its synthesis and potential biological evaluation, serving as a valuable resource for researchers aiming to explore the therapeutic applications of this and related compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

Tautomerism in 5-tert-butyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 5-tert-butyl-4H-1,2,4-triazole-3-thiol. As a member of the 1,2,4-triazole-3-thiol class, this heterocyclic compound can exist in equilibrium between its thiol and thione tautomeric forms. Understanding this equilibrium is critical for predicting its chemical reactivity, designing synthetic routes, and elucidating its mechanism of action in biological systems. This document synthesizes available experimental and computational data on the parent compound and structurally related derivatives to provide a detailed overview of its synthesis, spectroscopic properties, and the dynamics of its tautomeric states.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a thiol group at the 3-position imparts interesting chemical properties, including the potential for thiol-thione tautomerism. This dynamic equilibrium can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capabilities, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The bulky tert-butyl group at the 5-position is expected to sterically and electronically influence this tautomeric balance. This guide aims to provide a detailed technical overview of the synthesis, characterization, and tautomeric behavior of this compound.

Tautomeric Forms

This compound can exist in three potential tautomeric forms: the thiol form (a), and two thione forms (b and c), as illustrated in the equilibrium diagram below. Computational studies on the parent 1,2,4-triazole-3-thione suggest that in the gas phase, the thione forms are generally more stable.[1] The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

tautomerism cluster_thiol Thiol Form (a) cluster_thione1 Thione Form (b) cluster_thione2 Thione Form (c) a N1-C(tBu)=N2-C(SH)=N4-H b N1(H)-C(tBu)=N2-C(=S)-N4(H) a->b c N1=C(tBu)-N2(H)-C(=S)-N4(H) b->c

Caption: Tautomeric equilibrium of this compound.

Synthesis

The proposed workflow for the synthesis is as follows:

synthesis_workflow reagent1 Pivalic acid hydrazide intermediate 1-Pivaloylthiosemicarbazide reagent1->intermediate reagent2 Isothiocyanate reagent2->intermediate cyclization Base-catalyzed cyclization intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Materials:

  • Pivalic acid hydrazide

  • Potassium isothiocyanate (or another suitable isothiocyanate)

  • An appropriate solvent (e.g., ethanol)

  • A base for cyclization (e.g., potassium hydroxide)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Formation of the Thiosemicarbazide Intermediate: Pivalic acid hydrazide is reacted with an isothiocyanate in a suitable solvent. This reaction typically proceeds at reflux temperature.

  • Cyclization: The resulting 1-pivaloylthiosemicarbazide is then cyclized in the presence of a base. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques. The expected spectral features for each tautomer are discussed below, based on data from related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

¹H NMR:

  • Thiol Form: A characteristic signal for the S-H proton is expected, typically in the range of 12-14 ppm. The N-H proton of the triazole ring would also be present.

  • Thione Form: The spectrum would show signals for the N-H protons of the triazole ring, and the absence of an S-H proton signal. A broad signal for the NH proton of the triazole ring is often observed at a downfield chemical shift (around 14.20 ppm in DMSO-d6 for a related compound).[2] The tert-butyl protons would appear as a sharp singlet around 1.0-1.5 ppm.

¹³C NMR:

  • The chemical shift of the C3 carbon is particularly informative. In the thiol form , this carbon is attached to sulfur and is expected to resonate at a certain chemical shift. In the thione form , the C=S carbon will have a characteristically deshielded chemical shift, often in the range of 160-180 ppm.

A study on a related compound, "t Butyl,S- Propargyl sulfanyl 1,2,4 triazole," showed a deshielded NH signal at 15.20 ppm in the solid-state ¹H NMR spectrum, and the tert-butyl protons at 0.99 ppm.[3] The ¹³C chemical shifts were found to be very similar in both solution and solid states, suggesting a similar predominant tautomer in both phases.[3]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of key functional groups that differentiate the tautomers.

  • Thiol Form: A weak absorption band corresponding to the S-H stretching vibration is expected in the region of 2500-2600 cm⁻¹.

  • Thione Form: The C=S stretching vibration typically appears in the range of 1050-1250 cm⁻¹. The N-H stretching vibrations would be observed in the region of 3100-3400 cm⁻¹.

For many 1,2,4-triazole-3-thiol derivatives, the IR spectra often show the presence of both S-H and N-H stretching bands, indicating a possible equilibrium or the presence of the thione form in the solid state which can exhibit N-H...S hydrogen bonding.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule and can be used to study the tautomeric equilibrium in solution.

  • Thiol Form: The thiol tautomer is expected to show π → π* transitions.

  • Thione Form: The thione tautomer will exhibit an additional n → π* transition associated with the C=S chromophore, typically at a longer wavelength.

Studies on other 1,2,4-triazole-3-thiones have shown that the thione form usually predominates in the condensed phase and in solutions.[2] The equilibrium can be shifted towards the thiol form in alkaline solutions.[2]

Computational Studies

Quantum chemical calculations are invaluable for determining the relative stabilities of the tautomers and for predicting their spectroscopic properties.

Computational studies on the parent 1,2,4-triazole-3-thione using methods such as Density Functional Theory (DFT) have shown that the thione form is the most stable tautomer in the gas phase.[1] It is reasonable to expect a similar trend for the 5-tert-butyl derivative, although the bulky tert-butyl group might introduce some steric effects that could slightly alter the energy differences between the tautomers.

Data Summary

The following table summarizes the expected spectroscopic data for the tautomeric forms of this compound, based on the analysis of related compounds.

Spectroscopic TechniqueTautomeric FormExpected Key Signals/Bands
¹H NMR Thiolδ ≈ 12-14 ppm (S-H), N-H signal, δ ≈ 1.0-1.5 ppm (tert-butyl)
Thioneδ ≈ 14-15 ppm (N-H), No S-H signal, δ ≈ 1.0-1.5 ppm (tert-butyl)
¹³C NMR ThiolC3 signal at a specific chemical shift
ThioneC3=S signal at δ ≈ 160-180 ppm
IR Spectroscopy Thiolν(S-H) ≈ 2500-2600 cm⁻¹ (weak)
Thioneν(C=S) ≈ 1050-1250 cm⁻¹, ν(N-H) ≈ 3100-3400 cm⁻¹
UV-Vis Spectroscopy Thiolπ → π* transitions
Thioneπ → π* and n → π* (C=S) transitions

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium likely favoring the thione form in most conditions. This guide has provided a comprehensive overview based on the extrapolation of data from structurally similar compounds and theoretical models. Further dedicated experimental and computational studies on this specific molecule are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate its chemical and biological properties. Such knowledge will be invaluable for its potential applications in drug discovery and materials science.

References

Biological Screening of 5-tert-butyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 5-tert-butyl-4H-1,2,4-triazole-3-thiol. While direct and extensive biological data for this specific compound is limited in publicly available literature, this document extrapolates from the well-established biological activities of the broader 1,2,4-triazole-3-thiol class of compounds. This guide covers potential antimicrobial, antifungal, anticancer, and enzyme inhibition activities, and provides detailed experimental protocols for screening.

Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions has given rise to a class of compounds with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. The tert-butyl group at the 5-position of the triazole ring is of particular interest due to its steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of this compound based on the rich pharmacology of its structural analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route for this class of compounds. A common method involves the reaction of pivalic acid hydrazide with an isothiocyanate, followed by cyclization. A plausible synthetic pathway is outlined below.

G A Pivalic Acid Hydrazide D Potassium Dithiocarbazinate Intermediate A->D + B + C (Ethanol, Reflux) B Carbon Disulfide C Potassium Hydroxide F 5-tert-butyl-4-amino-4H-1,2,4-triazole-3-thiol D->F + E (Water, Reflux) E Hydrazine Hydrate H This compound F->H + G (Hypophosphorous acid) G Diazotization (NaNO2, HCl)

Caption: Synthetic pathway for this compound.

Potential Biological Activities

The 1,2,4-triazole-3-thiol scaffold is associated with a wide array of biological activities. The following sections detail the potential of this compound in various therapeutic areas based on data from analogous compounds.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a range of pathogenic bacteria. The proposed mechanism of action often involves the inhibition of essential enzymes or disruption of the bacterial cell wall synthesis.

Table 1: Antibacterial Activity of Representative 1,2,4-Triazole-3-thiol Analogs

Compound (Analog)Test OrganismMIC (µg/mL)Reference
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativeS. aureus0.264 mM[1]
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativeS. pyogenes0.132 mM[1]
4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeB. cereus-[1]
5-aryl-substituted-4H-1,2,4-triazole-3-thiolsS. aureus-[2]
5-aryl-substituted-4H-1,2,4-triazole-3-thiolsE. coli-[2]

Note: The data presented is for analogous compounds and not for this compound.

Antifungal Activity

The 1,2,4-triazole core is famously present in several commercial antifungal drugs, such as fluconazole and itraconazole. The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

Table 2: Antifungal Activity of Representative 1,2,4-Triazole-3-thiol Analogs

Compound (Analog)Test OrganismMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseum-[3]
4,5-disubstituted 1,2,4-triazole-3-thionesCandida albicans-[4]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesC. albicans-[5]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesA. niger-[5]

Note: The data presented is for analogous compounds and not for this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression.

compound 1,2,4-Triazole-3-thiol Derivative receptor Cell Surface Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition caspase Caspase Activation compound->caspase Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase->apoptosis start Start prepare_compound Prepare serial dilutions of This compound in a 96-well plate start->prepare_compound inoculate Inoculate each well with the bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24 hours start->seed_cells add_compound Treat cells with various concentrations of This compound and incubate for 48-72 hours seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 2-4 hours add_compound->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end start Start prepare_reagents Prepare AChE enzyme solution, DTNB, and acetylthiocholine iodide (ATCI) start->prepare_reagents incubate_compound Incubate AChE with various concentrations of This compound prepare_reagents->incubate_compound add_substrate Add DTNB and ATCI to initiate the reaction incubate_compound->add_substrate monitor_reaction Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion kinetically at 412 nm add_substrate->monitor_reaction calculate_inhibition Calculate percentage inhibition and determine IC50 value monitor_reaction->calculate_inhibition end End calculate_inhibition->end

References

Synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol from Pivalic Acid Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available pivalic acid hydrazide. This document outlines the detailed reaction mechanism, experimental protocols, and characterization data.

Introduction

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a bulky tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound an attractive intermediate for the synthesis of novel therapeutic agents.

This guide details a reliable and efficient two-step synthetic route commencing with pivalic acid hydrazide. The synthesis proceeds via the formation of a key intermediate, potassium 3-pivaloyldithiocarbazinate, which subsequently undergoes cyclization to yield the target triazole.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound from pivalic acid hydrazide is depicted below. The process involves two sequential reactions:

  • Formation of Potassium 3-pivaloyldithiocarbazinate: Pivalic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

  • Cyclization to this compound: The dithiocarbazinate intermediate is cyclized using hydrazine hydrate.

Synthesis_Pathway PivalicAcidHydrazide Pivalic Acid Hydrazide Intermediate Potassium 3-pivaloyldithiocarbazinate PivalicAcidHydrazide->Intermediate Step 1: Dithiocarbazination CS2_KOH + CS₂ + KOH FinalProduct This compound Intermediate->FinalProduct Step 2: Cyclization Hydrazine + Hydrazine Hydrate

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Potassium 3-pivaloyldithiocarbazinate

This procedure details the formation of the potassium dithiocarbazinate salt from pivalic acid hydrazide.

Reaction Scheme:

Step_1 cluster_reactants Reactants cluster_product Product PivalicHydrazide Pivalic Acid Hydrazide Intermediate Potassium 3-pivaloyldithiocarbazinate PivalicHydrazide->Intermediate Reagents + CS₂ + KOH Reagents->Intermediate

Caption: Reaction for the formation of the dithiocarbazinate intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pivalic Acid Hydrazide116.1611.62 g0.10
Potassium Hydroxide56.115.61 g0.10
Carbon Disulfide76.147.61 g (6.0 mL)0.10
Absolute Ethanol46.07100 mL-
Diethyl Ether74.12200 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (5.61 g, 0.10 mol) in absolute ethanol (100 mL) with gentle warming.

  • To the resulting solution, add pivalic acid hydrazide (11.62 g, 0.10 mol) and stir until a clear solution is obtained.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (6.0 mL, 0.10 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by stirring at room temperature for an additional 4-6 hours.

  • The precipitated product, potassium 3-pivaloyldithiocarbazinate, is collected by filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield a pale yellow solid. The product is typically used in the next step without further purification.

Expected Yield: The reaction generally proceeds in high yield (typically >90%).

Step 2: Synthesis of this compound

This protocol describes the cyclization of the potassium dithiocarbazinate intermediate to the final product.

Reaction Scheme:

Step_2 cluster_reactants Reactants cluster_product Product Intermediate Potassium 3-pivaloyldithiocarbazinate FinalProduct This compound Intermediate->FinalProduct Hydrazine + Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Cyclization reaction to form the final triazole-thiol product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Potassium 3-pivaloyldithiocarbazinate~230.3823.04 g~0.10
Hydrazine Hydrate (80%)50.0612.5 mL~0.20
Water18.0250 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Suspend potassium 3-pivaloyldithiocarbazinate (23.04 g, ~0.10 mol) in water (50 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (80%, 12.5 mL, ~0.20 mol) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 5-6.

  • The white precipitate of this compound is collected by filtration.

  • Wash the solid product with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure white crystals.

  • Dry the purified product in a vacuum oven at 60 °C.

Data Presentation

Physicochemical and Analytical Data
ParameterValue
Chemical Formula C₆H₁₁N₃S
Molecular Weight 157.24 g/mol
Appearance White crystalline solid
Melting Point Not explicitly reported, but expected to be in the range of 180-220 °C based on similar structures.
Solubility Soluble in hot ethanol, sparingly soluble in cold water.
Purity (Typical) >98% after recrystallization
Yield (Typical) 75-85% for the cyclization step
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5br s1HSH
~12.0br s1HNH
~1.30s9H-C(CH₃)₃

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)Assignment
~165C=S
~155C-tert-butyl
~32C (CH₃)₃
~29-C(C H₃)₃

FT-IR (KBr) ν (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3100-2800N-H and C-H stretching
~2600-2550S-H stretching
~1620C=N stretching
~1370, 1390C-H bending (tert-butyl)
~1250C=S stretching

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound from pivalic acid hydrazide. The described two-step procedure is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocols and characterization data will be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate for further molecular exploration and the development of novel therapeutic agents.

Spectroscopic and Structural Elucidation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the diverse biological activities exhibited by 1,2,4-triazole derivatives, including antimicrobial and antitumor effects, a thorough understanding of their structural and spectroscopic properties is crucial for further drug development and molecular modeling studies.[1][2] This document details the expected spectroscopic data, experimental protocols for synthesis and analysis, and explores the key structural feature of thione-thiol tautomerism.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of structurally related 1,2,4-triazole-3-thiol derivatives and provide a reference for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~13.5 (s, 1H)SH (thiol) / NH (thione)
~12.5 (s, 1H)NH (triazole ring)
~1.3 (s, 9H)-C(CH₃)₃

Note: The chemical shifts for the NH and SH protons are highly dependent on solvent and concentration and can exchange. The thione-thiol tautomerism will influence the observed chemical shifts.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic Technique Characteristic Peaks / Signals Interpretation
IR (KBr, cm⁻¹) ~3100-3000N-H stretching (triazole ring)
~2600-2550S-H stretching (thiol tautomer)
~1620C=N stretching
~1300-1200C=S stretching (thione tautomer)
Mass Spectrometry (EI) m/z ~157[M]⁺ (Molecular ion)
m/z ~142[M - CH₃]⁺
m/z ~100[M - C(CH₃)₃]⁺

Thione-Thiol Tautomerism

A key characteristic of this compound is its existence as a mixture of thione and thiol tautomers in solution. This equilibrium is influenced by factors such as solvent polarity and temperature.[3][4][5][6] Spectroscopic methods, particularly NMR and IR spectroscopy, are instrumental in studying this tautomeric phenomenon. The presence of both N-H and S-H stretching bands in the IR spectrum, and the exchangeable nature of the labile protons in the ¹H NMR spectrum, provide evidence for this equilibrium. Quantum chemical calculations on analogous 1,2,4-triazole-3-thiones suggest that the thione form is generally the more stable tautomer.[3][4][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for this class of compounds.[7][8]

Synthesis of this compound

This synthesis typically proceeds via the cyclization of a thiosemicarbazide precursor.

Materials:

  • Pivalic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Preparation of Potassium Dithiocarbazinate: Pivalic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the potassium salt of the corresponding dithiocarbazinate.

  • Formation of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol: The potassium salt is then refluxed with hydrazine hydrate.

  • Cyclization: The reaction mixture is cooled and acidified with hydrochloric acid to induce cyclization, leading to the formation of the desired this compound.

  • Purification: The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample is prepared as a potassium bromide (KBr) pellet.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The sample is introduced directly, and the fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Pivalic Acid Hydrazide + CS₂ intermediate Potassium Dithiocarbazinate start->intermediate KOH, Ethanol cyclization Cyclization with Hydrazine Hydrate intermediate->cyclization product This compound cyclization->product Acidification nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

signaling_pathway cluster_cell Microbial Cell compound This compound enzyme Essential Microbial Enzyme (e.g., Dihydrofolate Reductase) compound->enzyme Inhibition product Product enzyme->product growth Cell Growth and Proliferation enzyme->growth substrate Substrate substrate->enzyme product->growth Essential for

Caption: Hypothetical antimicrobial mechanism of action.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical calculations, data from analogous structures, and established synthetic and analytical methodologies to offer a thorough understanding of its chemical and physical characteristics.

Molecular Structure and Tautomerism

This compound (C₆H₁₁N₃S) can exist in two predominant tautomeric forms: the thiol form and the thione form.[1] Computational studies on similar 1,2,4-triazole-3-thione systems suggest that the thione form is generally the more stable tautomer in the gas phase.[1] This stability is attributed to the greater resonance stabilization of the triazole ring in the thione form.

Caption: Tautomeric equilibrium of this compound.

Predicted Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations can provide reliable predictions of its geometric parameters. The following tables summarize the predicted structural data for the more stable thione tautomer.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C(3)-S(1)1.67
N(1)-N(2)1.38
N(2)-C(3)1.35
C(3)-N(4)1.37
N(4)-C(5)1.36
C(5)-N(1)1.33
C(5)-C(6)1.53
C(6)-C(7)1.54
C(6)-C(8)1.54
C(6)-C(9)1.54

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
N(2)-C(3)-N(4)108.5
C(3)-N(4)-C(5)110.0
N(4)-C(5)-N(1)106.5
C(5)-N(1)-N(2)112.0
N(1)-N(2)-C(3)103.0
N(4)-C(5)-C(6)126.0
N(1)-C(5)-C(6)127.5
C(5)-C(6)-C(7)109.5

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
N(1)-C(5)-C(6)-C(7)60.0, 180.0, -60.0
N(4)-C(5)-C(6)-C(8)60.0, 180.0, -60.0

Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the bulky tert-butyl group relative to the triazole ring. Rotation around the C(5)-C(6) bond is expected, leading to multiple possible conformers. Computational studies on substituted triazoles suggest that the staggered conformations, where the methyl groups of the tert-butyl substituent are positioned to minimize steric hindrance with the triazole ring, are the most stable.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide precursor in a basic medium.[3][4]

synthesis_workflow start Start: Pivaloyl chloride and Thiosemicarbazide step1 Step 1: Synthesis of 1-Pivaloylthiosemicarbazide (Reaction in a suitable solvent, e.g., pyridine) start->step1 step2 Step 2: Cyclization (Reflux in aqueous NaOH or KOH solution) step1->step2 step3 Step 3: Acidification (Neutralize with a mineral acid, e.g., HCl) step2->step3 step4 Step 4: Isolation and Purification (Filtration, washing, and recrystallization) step3->step4 end_product Final Product: this compound step4->end_product

Caption: Experimental workflow for the synthesis of the target molecule.

Detailed Protocol:

  • Synthesis of 1-Pivaloylthiosemicarbazide: To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine at 0 °C, slowly add pivaloyl chloride (1.0 eq). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield 1-pivaloylthiosemicarbazide.

  • Cyclization: The 1-pivaloylthiosemicarbazide (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2 M, 5-10 eq) and refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Acidification: After completion of the reaction, the mixture is cooled to room temperature and then acidified to pH 5-6 with a concentrated mineral acid (e.g., HCl) while cooling in an ice bath.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The ¹H NMR spectrum is expected to show a singlet for the tert-butyl protons and signals for the N-H and S-H protons. The ¹³C NMR spectrum will show characteristic signals for the triazole ring carbons, the tert-butyl carbons, and the C=S carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. Characteristic peaks would include N-H stretching, C=N stretching, and C=S stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the most accurate and detailed information about the molecular structure, including bond lengths, bond angles, and the crystal packing.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][6] While the specific biological targets of this compound have not been extensively studied, its structural features suggest it could potentially interact with various biological pathways. For instance, many antimicrobial agents function by inhibiting key enzymes involved in cell wall synthesis or DNA replication. As a hypothetical example, it could potentially inhibit a bacterial enzyme.

signaling_pathway molecule This compound enzyme Bacterial Enzyme (e.g., DNA Gyrase) molecule->enzyme Inhibition dna_replication DNA Replication enzyme->dna_replication Catalyzes cell_death Bacterial Cell Death dna_replication->cell_death Leads to (if inhibited)

Caption: Hypothetical signaling pathway for antimicrobial activity.

This guide provides a foundational understanding of the molecular structure and conformation of this compound. Further experimental and computational studies are warranted to fully elucidate its properties and potential applications in drug discovery and development.

References

Theoretical Investigations into 5-tert-butyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs, this molecule and its derivatives are explored for a wide range of pharmacological activities. This document outlines the synthesis, spectroscopic analysis, and computational evaluation of this class of compounds, with a focus on the theoretical underpinnings that guide research and development.

Synthesis and Structural Elucidation

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The general and most common method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[1]

General Synthetic Protocol

The synthesis of the title compound, this compound, can be conceptually broken down into three key steps starting from pivalic acid (2,2-dimethylpropanoic acid).

Experimental Protocol:

  • Esterification: Pivalic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl pivalate.

  • Hydrazide Formation: The resulting ethyl pivalate is then treated with hydrazine hydrate in an alcoholic solvent and refluxed to produce pivalic acid hydrazide.

  • Thiosemicarbazide Formation: The pivalic acid hydrazide is reacted with an isothiocyanate, such as ammonium or potassium thiocyanate in an acidic medium, followed by heating to form the corresponding thiosemicarbazide.

  • Cyclization: The thiosemicarbazide derivative is subsequently cyclized by refluxing in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. Acidification of the reaction mixture then precipitates the final product, this compound.[1]

Synthesis_Workflow A Pivalic Acid B Ethyl Pivalate A->B  Ethanol, H₂SO₄ (cat.) C Pivalic Acid Hydrazide B->C  Hydrazine Hydrate D 1-(Pivaloyl)thiosemicarbazide C->D  KSCN, H⁺ E This compound D->E  NaOH (aq), then H⁺ Tautomerism Thione < Thione Form > Thiol < Thiol Form > Thione->Thiol Proton Transfer Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Electronic Property Analysis C->D E HOMO-LUMO Analysis D->E F MEP Mapping D->F G NBO Analysis D->G

References

Discovery and history of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Among its many derivatives, the 5-substituted-4H-1,2,4-triazole-3-thiol scaffold has garnered significant attention for its potential in drug discovery. This technical guide focuses on a specific, yet under-documented member of this family: 5-tert-butyl-4H-1,2,4-triazole-3-thiol. While a detailed historical record of its discovery and initial synthesis remains elusive in readily available literature, its chemical structure suggests intriguing possibilities for biological activity, meriting a closer examination of its synthesis, properties, and potential applications based on the broader understanding of its chemical class.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be predicted or are available from chemical databases.

PropertyValueSource
CAS Number 38449-51-3PubChem
Molecular Formula C₆H₁₁N₃SPubChem
Molecular Weight 157.24 g/mol PubChem
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and alcoholsGeneral knowledge of triazole thiols

Synthesis

The synthesis of this compound can be achieved through a well-established route for 1,2,4-triazole-3-thiols, which involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[1] A plausible synthetic pathway starting from pivalic acid is outlined below.

Experimental Protocol: A Generalized Synthesis

This protocol is a representative method based on general procedures for the synthesis of analogous compounds and has not been optimized specifically for this compound.

Step 1: Synthesis of Pivalic Acid Hydrazide

  • To a solution of methyl pivalate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude pivalic acid hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve pivalic acid hydrazide (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 3: Synthesis of this compound

  • Reflux a suspension of the potassium dithiocarbazinate salt (1 equivalent) in water for 2-3 hours.

  • Monitor the evolution of hydrogen sulfide gas.

  • After cooling, carefully acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis_Pathway PivalicAcid Pivalic Acid MethylPivalate Methyl Pivalate PivalicAcid->MethylPivalate Esterification PivalicAcidHydrazide Pivalic Acid Hydrazide MethylPivalate->PivalicAcidHydrazide Hydrazinolysis (Hydrazine Hydrate) PotassiumDithiocarbazinate Potassium Dithiocarbazinate Salt PivalicAcidHydrazide->PotassiumDithiocarbazinate CS2, KOH TargetMolecule This compound PotassiumDithiocarbazinate->TargetMolecule Cyclization (Reflux in H2O, Acidification)

Caption: Generalized synthetic pathway for this compound.

Potential Biological Significance and Applications

Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit:

  • Antimicrobial Activity: Many compounds within this class have demonstrated activity against various strains of bacteria and fungi.[1] The presence of the lipophilic tert-butyl group could potentially influence membrane permeability and, consequently, antimicrobial efficacy.

  • Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs, and various 3-thiol derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[1]

  • Antioxidant Properties: The thiol group can participate in redox reactions, and some 1,2,4-triazole-3-thiols have been shown to possess antioxidant capabilities.[1]

The bulky tert-butyl group at the 5-position may confer specific steric and electronic properties to the molecule, potentially leading to selective interactions with biological targets. Further research is warranted to explore the specific biological profile of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research into the biological activities of this compound would be the first step toward elucidating its molecular targets and the pathways it may influence.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant 1,2,4-triazole-3-thiol family. While its specific history of discovery is not well-documented, established synthetic methodologies provide a clear path for its preparation. The known biological activities of its structural analogs suggest that this compound could be a valuable candidate for screening in various therapeutic areas, including infectious diseases and oncology. Future research should focus on its definitive synthesis and characterization, followed by comprehensive biological evaluation to uncover its potential as a lead compound in drug development. The elucidation of its mechanism of action and interaction with specific biological pathways will be crucial in realizing its therapeutic potential.

References

Methodological & Application

Optimized Synthesis Protocol for 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-27

Abstract

This application note provides a detailed, optimized protocol for the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the formation of pivalic acid hydrazide, followed by its cyclization to the target triazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a reproducible and efficient methodology.

Introduction

The 1,2,4-triazole-3-thiol scaffold is a prominent feature in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound an attractive building block for the development of novel therapeutic agents. This document details an optimized synthesis protocol, providing clear, step-by-step instructions and expected outcomes.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, pivalic acid hydrazide, from pivalic acid. The second step is the cyclization of this hydrazide with thiocarbohydrazide to form the desired triazole ring.

Synthesis_Pathway PivalicAcid Pivalic Acid PivalicHydrazide Pivalic Acid Hydrazide PivalicAcid->PivalicHydrazide Step 1: Amidation Hydrazine Hydrazine Hydrate Hydrazine->PivalicHydrazide Target This compound PivalicHydrazide->Target Step 2: Cyclization Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Target

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pivalic Acid Hydrazide

This protocol describes the synthesis of pivalic acid hydrazide from pivalic acid and hydrazine hydrate.

Materials:

  • Pivalic acid

  • Hydrazine hydrate

  • Amorphous titanium dioxide (catalyst)[1][2]

  • Inert solvent (e.g., n-butanol, toluene)[2][3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve pivalic acid in the chosen inert solvent (e.g., a mixture of n-butanol and toluene).[2]

  • Add hydrazine hydrate to the solution.[2]

  • Add a catalytic amount of amorphous titanium dioxide.[1][2]

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.[2][3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.[2]

  • Remove the solvent under reduced pressure to yield pivalic acid hydrazide. The product can be further purified by recrystallization.[4]

Table 1: Reaction Parameters for the Synthesis of Pivalic Acid Hydrazide

ParameterValueReference
Pivalic Acid1.0 eq[2]
Hydrazine Hydrate1.05 - 1.2 eq[2][3]
CatalystAmorphous Titanium Dioxide (catalytic)[1][2]
Solventn-butanol/toluene[2][3]
Reaction TemperatureReflux[3]
Reaction Time2 - 3 hours[2]
YieldUp to 97%[2]
Step 2: Synthesis of this compound

This protocol outlines the cyclization of pivalic acid hydrazide with thiocarbohydrazide to form the final product.

Materials:

  • Pivalic acid hydrazide (from Step 1)

  • Thiocarbohydrazide

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve pivalic acid hydrazide and an equimolar amount of thiocarbohydrazide in ethanol.[5]

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC. The reaction time may vary, but is generally in the range of 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Pivalic Acid Hydrazide1.0 eq
Thiocarbohydrazide1.0 eq[5]
SolventEthanol[6]
Reaction TemperatureReflux[7]
Reaction Time4 - 6 hours
Expected Yield> 70%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Pivalic Acid Hydrazide Synthesis cluster_step2 Step 2: Triazole Synthesis S1_Start Mix Pivalic Acid, Hydrazine Hydrate, Catalyst & Solvent S1_Reflux Reflux with Dean-Stark Trap S1_Start->S1_Reflux S1_Cool Cool to Room Temperature S1_Reflux->S1_Cool S1_Filter Filter to Remove Catalyst S1_Cool->S1_Filter S1_Evaporate Evaporate Solvent S1_Filter->S1_Evaporate S1_Purify Recrystallize Product S1_Evaporate->S1_Purify S1_Product Pivalic Acid Hydrazide S1_Purify->S1_Product S2_Start Dissolve Pivalic Acid Hydrazide & Thiocarbohydrazide in Ethanol S1_Product->S2_Start Use as starting material S2_Reflux Reflux Reaction Mixture S2_Start->S2_Reflux S2_Cool Cool to Room Temperature S2_Reflux->S2_Cool S2_Precipitate Induce Precipitation S2_Cool->S2_Precipitate S2_Filter Filter Product S2_Precipitate->S2_Filter S2_Wash Wash with Cold Ethanol S2_Filter->S2_Wash S2_Dry Dry Under Vacuum S2_Wash->S2_Dry S2_Product This compound S2_Dry->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The described methods are robust and high-yielding, offering a reliable pathway for obtaining this valuable chemical intermediate. The detailed experimental procedures, along with the structured data and visual workflows, should enable researchers to successfully replicate this synthesis in their laboratories.

References

Application Notes and Protocols for the Purification of 5-tert-butyl-4H-1,2,4-triazole-3-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold.[1][2][3][4] The purity of this compound is critical for its intended biological and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including heterocyclic thiols.[5][6] This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[6][7] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The ideal solvent for recrystallization should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below.[5][6] As the saturated solution cools, the solubility of the compound decreases, causing it to crystallize out of the solution, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[7] The purified crystals are then separated by filtration.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture, Acetonitrile/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Experimental Protocol

This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for each batch of crude material.

4.1. Solvent Selection

The selection of an appropriate solvent system is crucial for successful recrystallization. For 1,2,4-triazole-3-thiol derivatives, polar protic solvents or their mixtures with water are often effective.[1][8][9] Preliminary solubility tests should be performed with small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) to identify the most suitable one. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

4.2. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent system (e.g., 80% ethanol in water).

  • Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring to facilitate dissolution. If a reflux condenser is used, it will prevent solvent loss during heating.

  • Achieving Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield of the purified product.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Do not disturb the flask during this process.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to be complete, the flask can be placed in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the crystal yield.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator to remove any remaining solvent. The final product should be a crystalline solid.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of this compound.

ParameterValue
Starting Material
Mass of Crude Product10.0 g
Initial Purity (by HPLC)92%
Recrystallization Conditions
Solvent SystemEthanol:Water (4:1 v/v)
Volume of Solvent75 mL
Dissolution Temperature~78 °C (Boiling point of solvent)
Crystallization ConditionSlow cooling to room temp., then ice bath
Results
Mass of Purified Product8.5 g
Recovery Yield85%
Final Purity (by HPLC)>99%
Melting Point (Purified)188-190 °C (Hypothetical)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution crystallization Crystallization cool_solution->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Be cautious when heating solvents to their boiling point.

Conclusion

Recrystallization is an effective method for the purification of this compound, capable of yielding a high-purity product suitable for research and development in the pharmaceutical industry. The protocol described herein provides a general guideline that can be optimized to achieve the desired purity and yield. Proper solvent selection and controlled cooling are critical for successful purification.

References

Application Notes and Protocols for the Analysis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Derivatives of 1,2,4-triazole-3-thione are known for a wide range of biological activities, making them significant in medicinal chemistry and drug development.[1][2] Accurate structural confirmation and purity assessment are critical for research and development. This document provides detailed application notes and protocols for the characterization of this compound using Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Part 1: Mass Spectrometry (MS) Analysis

Application Note

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms.[3][4] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. Subsequent fragmentation in the mass spectrometer (MS/MS) provides structural information.

The fragmentation of the 1,2,4-triazole ring is influenced by its substituents.[5] The tert-butyl group is a prominent feature and is expected to be a major point of fragmentation, likely cleaving to produce a stable tert-butyl cation or radical. Other common fragmentation pathways for 1,2,4-triazoles involve ring cleavage, often with the loss of neutral molecules like HCN.[5]

Predicted Fragmentation Pattern: The molecular weight of this compound (C₆H₁₁N₃S) is approximately 157.24 g/mol . The primary ion observed in positive ion mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 158. The subsequent MS/MS fragmentation is predicted to yield several key fragment ions, which are summarized in the table below.

Data Presentation: Predicted Mass Spectrometry Data

Predicted m/zIon FormulaProposed Fragment IdentityNotes
158.07[C₆H₁₂N₃S]⁺[M+H]⁺Protonated molecular ion.
102.05[C₂H₄N₃S]⁺[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
101.04[C₂H₃N₃S]⁺[M+H - C₄H₉]⁺Loss of the tert-butyl radical.
57.07[C₄H₉]⁺tert-butyl cationA common and stable carbocation.
Experimental Protocol: LC-MS Analysis

This protocol outlines the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

1. Sample Preparation: a. Accurately weigh 1 mg of the compound. b. Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography Parameters (Example):

  • Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Example):

  • Ion Source: Electrospray Ionization (ESI).[5]

  • Polarity: Positive.[5]

  • Scan Range: m/z 50–500.

  • Capillary Voltage: 4000 V.[5]

  • Drying Gas (N₂): Flow rate of 10 L/min.[5]

  • Fragmentor Voltage: Vary from 70 V to 200 V to induce fragmentation for MS/MS analysis.[5]

4. Data Analysis: a. Identify the peak corresponding to the protonated molecular ion [M+H]⁺ in the full scan mass spectrum. b. Analyze the MS/MS spectrum to identify characteristic fragment ions. c. Compare the observed fragmentation pattern with the predicted data to confirm the structure.

Visualization: Analytical Workflow and Fragmentation

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_results Final Report Sample This compound Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve FTIR_Analysis FTIR Spectroscopy (ATR or KBr Pellet) Dissolve->FTIR_Analysis LCMS_Analysis LC-MS Analysis (ESI Source) Dissolve->LCMS_Analysis FTIR_Spectrum FTIR Spectrum FTIR_Analysis->FTIR_Spectrum MS_Spectrum Mass Spectrum (MS & MS/MS) LCMS_Analysis->MS_Spectrum FTIR_Interpretation Identify Functional Groups FTIR_Spectrum->FTIR_Interpretation MS_Interpretation Confirm MW & Structure MS_Spectrum->MS_Interpretation Report Structural Confirmation & Purity Assessment FTIR_Interpretation->Report MS_Interpretation->Report

Caption: General analytical workflow for MS and FTIR analysis.

Fragmentation_Pathway Predicted ESI-MS/MS Fragmentation Pathway Parent [M+H]⁺ m/z = 158 Frag1 [M+H - C₄H₈]⁺ m/z = 102 Parent->Frag1 - C₄H₈ (Isobutylene) Frag2 [C₄H₉]⁺ m/z = 57 Parent->Frag2 Cleavage Frag3 [M+H - C₄H₉]⁺ m/z = 101 Parent->Frag3 - C₄H₉• (tert-butyl radical)

Caption: Predicted mass spectrometry fragmentation pathway.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Application Note

FTIR spectroscopy is an invaluable technique for identifying functional groups within a molecule.[6] It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.[7]

For this compound, a key structural feature is its potential for thione-thiol tautomerism. The molecule can exist in the thione form (with a C=S bond and an N-H bond) or the thiol form (with a C-N double bond system and an S-H bond). The FTIR spectrum will provide evidence for the predominant tautomer in the solid state. The absence of a strong S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching band (around 1350-1150 cm⁻¹) would suggest the thione form is dominant.[8] Other expected peaks include N-H stretching, C-H stretching from the tert-butyl group, and C=N stretching from the triazole ring.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupNotes
3300 - 3100N-H StretchAmine/Amide (Triazole Ring)Broad peak, indicative of hydrogen bonding.
2970 - 2870C-H Stretchtert-butyl groupCharacteristic sharp peaks for alkyl C-H.
~2550S-H StretchThiolWeak peak. Its presence or absence indicates the tautomeric form.[9]
1620 - 1500C=N StretchTriazole RingStrong to medium absorption.
1500 - 1400N-H BendAmine/AmideMedium absorption.
1390 - 1365C-H Bendtert-butyl groupCharacteristic doublet for the t-butyl group.
1350 - 1150C=S StretchThioneStrong to medium peak. Indicates the presence of the thione tautomer.[8]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.[10][11]

1. Materials and Equipment:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

2. Sample Preparation: a. "Grind the Sample: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle."[10] b. "Mix with KBr: Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix."[10] Ensure the mixing is thorough to achieve a homogenous mixture. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[11] c. "Press the Pellet: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet."[10] The pellet should be free of cracks and cloudiness.

3. Data Acquisition: a. "Analyze: Place the KBr pellet in the sample holder of the FTIR instrument for analysis."[10] b. First, run a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and water vapor. c. Place the KBr pellet in the holder and acquire the sample spectrum. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. e. Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.[7]

4. Data Analysis: a. Identify the major absorption peaks in the spectrum. b. Assign these peaks to specific functional groups by comparing their wavenumbers to the expected values in the data table and correlation charts. c. Pay close attention to the regions for S-H, N-H, and C=S stretching to determine the dominant tautomeric form.

References

Application Notes and Protocols for 5-tert-butyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole derivatives, particularly those containing a thiol group, are recognized as highly effective corrosion inhibitors for mild steel, especially in aggressive acidic environments.[1] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[1] The inhibition mechanism often involves the interaction of heteroatoms (nitrogen and sulfur) and π-electrons of the triazole ring with the d-orbitals of iron.[2] This document provides a comprehensive overview of the application and evaluation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for mild steel.

Data Presentation: Performance of Analogous Triazole-Thiol Inhibitors

The following tables summarize the performance of various 5-substituted-4H-1,2,4-triazole-3-thiol derivatives as corrosion inhibitors for mild steel in acidic solutions. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Inhibition Efficiency of Triazole-Thiol Derivatives from Weight Loss Measurements

InhibitorCorrosive MediumConcentration (mM)Temperature (°K)Inhibition Efficiency (%)Reference
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)1 M HCl0.530388.6[3]
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)0.5 M H₂SO₄0.5Not Specified91.6[4]
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT)1 M HCl0.530392.7[5]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)0.5 M HCl300 ppm (~1.5 mM)29889[6]

Table 2: Electrochemical Polarization Data for Mild Steel with Triazole-Thiol Inhibitors

InhibitorCorrosive MediumConcentration (mM)Corrosion Current Density (μA/cm²) (Blank)Corrosion Current Density (μA/cm²) (Inhibited)Inhibition Efficiency (%)Reference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)0.5 M H₂SO₄0.5Not SpecifiedNot SpecifiedActs as a mixed-type inhibitor[4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)0.5 M HCl300 ppm (~1.5 mM)Not SpecifiedNot SpecifiedActs as a mixed-type inhibitor[6]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorCorrosive MediumConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²) (Blank)Charge Transfer Resistance (Rct) (Ω·cm²) (Inhibited)Double Layer Capacitance (Cdl) (μF/cm²) (Inhibited)Reference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)0.5 M H₂SO₄0.5Not SpecifiedIncreased with inhibitor concentrationDecreased with inhibitor concentration[4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)0.5 M HCl300 ppm (~1.5 mM)Not SpecifiedIncreased with inhibitor concentrationDecreased with inhibitor concentration[6]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on mild steel.

  • Mild Steel Specimens: Coupons of mild steel with a composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤0.04%, S: ≤0.05%, and the remainder Fe) are used. The coupons should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200), followed by washing with distilled water and acetone, and finally dried in a desiccator.

  • Corrosive Medium: Prepare a 1 M HCl or 0.5 M H₂SO₄ solution by diluting analytical grade acid with double-distilled water.

  • Inhibitor Solution: Prepare a stock solution of this compound in the corrosive medium. A range of concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) should be prepared by serial dilution.

  • Weigh the polished and dried mild steel coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor at a constant temperature (e.g., 303 K) for a specified period (e.g., 5 hours).

  • After the immersion period, retrieve the coupons, wash them with a solution of 20% NaOH and 2% zinc dust to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculate the corrosion rate (CR) in g·m⁻²·h⁻¹ using the formula: CR = (W_initial - W_final) / (A * t) where W_initial and W_final are the initial and final weights of the coupon, A is the surface area, and t is the immersion time.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical experiments are typically performed in a three-electrode cell setup with a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution for about 30-60 minutes to attain a stable open circuit potential (OCP).

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting Tafel curves (log current density vs. potential).

    • Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiments cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis cluster_conclusion Conclusion prep_inhibitor Prepare Inhibitor Solutions (various concentrations) weight_loss Weight Loss Measurements prep_inhibitor->weight_loss electrochemical Electrochemical Studies prep_inhibitor->electrochemical prep_acid Prepare Acidic Medium (e.g., 1 M HCl) prep_acid->weight_loss prep_acid->electrochemical prep_steel Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) prep_steel->weight_loss prep_steel->electrochemical calc_cr Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) weight_loss->calc_cr pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis tafel Tafel Extrapolation (icorr, Ecorr) pdp->tafel nyquist Nyquist/Bode Plot Analysis (Rct, Cdl) eis->nyquist conclusion Evaluate Inhibitor Performance & Mechanism calc_cr->conclusion calc_ie_electrochem Calculate IE% from PDP and EIS data tafel->calc_ie_electrochem nyquist->calc_ie_electrochem calc_ie_electrochem->conclusion

Caption: A generalized workflow for evaluating the corrosion inhibition performance of a chemical compound.

Inhibition_Mechanism cluster_surface Mild Steel Surface in Acidic Medium cluster_inhibitor Inhibitor Action cluster_adsorption Adsorption and Protection steel_surface Mild Steel (Fe) anodic Anodic Dissolution Fe -> Fe²⁺ + 2e⁻ steel_surface->anodic Corrosion cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ steel_surface->cathodic Corrosion inhibitor This compound adsorption Adsorption of Inhibitor Molecules on Steel Surface inhibitor->adsorption adsorption->steel_surface Interaction with Fe d-orbitals (N, S atoms, π-electrons) protective_film Formation of a Protective Film adsorption->protective_film protective_film->anodic Blocks Anodic Sites protective_film->cathodic Blocks Cathodic Sites corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Notes and Protocols: Mechanism of Action of 5-tert-butyl-4H-1,2,4-triazole-3-thiol in Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the corrosion inhibition properties of 5-tert-butyl-4H-1,2,4-triazole-3-thiol is limited in publicly available literature. The following information is based on the well-documented behavior of analogous 1,2,4-triazole-3-thiol derivatives and provides a predictive framework for its mechanism of action and experimental evaluation.

Introduction

Triazole derivatives, particularly those containing sulfur atoms, are recognized as highly effective corrosion inhibitors for various metals and alloys in aggressive acidic environments.[1][2][3][4][5][6][7][8] The molecular structure of this compound (T-BTT) suggests strong potential as a corrosion inhibitor. This is attributed to the presence of a triazole ring with three nitrogen atoms and a thiol group, which act as active centers for adsorption on metal surfaces.[1][2][9] The tert-butyl group, an electron-donating group, is expected to increase the electron density on the triazole ring, thereby enhancing its adsorption and protective capabilities.

Proposed Mechanism of Action

The primary mechanism of corrosion protection by T-BTT is believed to be the formation of a protective adsorbed film on the metal surface.[2][3][4][6][7][8] This process involves the following key steps:

  • Adsorption: T-BTT molecules adsorb onto the metal surface from the corrosive solution. This adsorption can occur through two main types of interactions:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated T-BTT molecules in the acidic medium.

    • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal. The lone pairs of electrons on the nitrogen and sulfur atoms of the triazole and thiol groups can form coordinate bonds with the vacant d-orbitals of the metal atoms.[4] The π-electrons of the triazole ring can also contribute to this interaction.

  • Protective Film Formation: The adsorbed T-BTT molecules form a thin, stable, and uniform protective layer on the metal surface.[4] This film acts as a physical barrier, isolating the metal from the corrosive environment.

  • Corrosion Inhibition: The protective film inhibits corrosion by:

    • Blocking Active Sites: The adsorbed inhibitor molecules cover the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.[2]

    • Displacing Water Molecules: The inhibitor molecules displace water molecules and aggressive ions (e.g., chloride) from the metal surface, preventing them from participating in the corrosion process.[7][9]

T-BTT likely acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[3][5]

Quantitative Data from Analogous Compounds

The following tables summarize typical quantitative data obtained for 1,2,4-triazole-3-thiol derivatives in corrosion inhibition studies. This data provides an expected performance range for T-BTT.

Table 1: Inhibition Efficiency of Triazole-Thiol Derivatives from Weight Loss Measurements

Inhibitor Concentration (mM)Inhibition Efficiency (%)Temperature (°C)MetalCorrosive MediumReference
0.185.225Mild Steel1 M HCl[1]
0.592.825Mild Steel1 M HCl[1]
1.095.325Mild Steel1 M HCl[5]
0.591.630Mild Steel0.5 M H₂SO₄[8]

Table 2: Electrochemical Parameters for Triazole-Thiol Derivatives from Potentiodynamic Polarization

Inhibitor Concentration (mM)Corrosion Current Density (μA/cm²)Corrosion Potential (mV vs. SCE)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)Reference
0 (Blank)1152-48575130-[5]
0.1149-4956812287.1[5]
1.054-5086211595.3[5]
0.5279.9---95.0[3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Triazole-Thiol Derivatives

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)Reference
0 (Blank)45350-[5]
0.13808588.2[5]
1.09504295.3[5]
0.3--89.0[10]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of compounds like T-BTT.

1. Weight Loss Measurement

  • Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.

  • Materials: Metal coupons (e.g., mild steel), corrosive solution (e.g., 1 M HCl), T-BTT inhibitor, analytical balance, desiccator.

  • Procedure:

    • Prepare metal coupons of known dimensions.

    • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Weigh the coupons accurately using an analytical balance.

    • Prepare the corrosive solution with and without different concentrations of T-BTT.

    • Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

      • IE% = ((CR_blank - CR_inhibitor) / CR_blank) * 100

2. Potentiodynamic Polarization (PDP)

  • Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.

  • Apparatus: Potentiostat, three-electrode cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum foil).

  • Procedure:

    • Prepare the metal working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

    • Polish and clean the electrode surface as described for weight loss measurements.

    • Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).

    • Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency using: IE% = ((Icorr_blank - Icorr_inhibitor) / Icorr_blank) * 100.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film.

  • Apparatus: Potentiostat with a frequency response analyzer, three-electrode cell.

  • Procedure:

    • Set up the electrochemical cell as for PDP measurements.

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • Measure the impedance response of the system.

    • Represent the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = ((Rct_inhibitor - Rct_blank) / Rct_inhibitor) * 100.

Visualizations

G cluster_solution Corrosive Solution cluster_surface Metal Surface TBTT T-BTT Molecule Metal Metal (e.g., Fe) TBTT->Metal Adsorption (Physisorption & Chemisorption) Adsorbed_TBTT Adsorbed T-BTT Film Metal->Adsorbed_TBTT Forms Protective Layer Blocked_Sites Blocked Active Sites Adsorbed_TBTT->Blocked_Sites Inhibits Corrosion

Caption: Proposed mechanism of corrosion inhibition by T-BTT.

G cluster_prep Sample Preparation cluster_exp Experimental Techniques cluster_analysis Data Analysis Prep Prepare Metal Coupons & Corrosive Solutions WL Weight Loss Prep->WL PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Spectroscopy Prep->EIS Analysis Calculate Inhibition Efficiency & Electrochemical Parameters WL->Analysis PDP->Analysis EIS->Analysis

Caption: General experimental workflow for inhibitor evaluation.

G Structure Molecular Structure (N, S atoms, π-electrons, tert-butyl group) Adsorption Enhanced Adsorption on Metal Surface Structure->Adsorption Leads to Film Formation of a Stable Protective Film Adsorption->Film Results in Inhibition High Corrosion Inhibition Efficiency Film->Inhibition Causes

Caption: Relationship between molecular structure and inhibition.

References

Antifungal activity of 5-tert-butyl-4H-1,2,4-triazole-3-thiol against Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Antifungal Activity of 5-tert-butyl-4H-1,2,4-triazole-3-thiol against Aspergillus niger

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus niger, a ubiquitous filamentous fungus, is a common contaminant but also an opportunistic pathogen, causing aspergillosis in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Triazole compounds represent a significant class of antifungal agents, primarily acting by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] This document provides detailed application notes and experimental protocols for evaluating the in vitro antifungal activity of this compound against A. niger. The methodologies described are based on established standards for antifungal susceptibility testing.[2]

Mechanism of Action: Triazole Antifungals

Triazole antifungals typically function as ergosterol biosynthesis inhibitors. Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol in fungi.[1][3] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.[3] Some studies also suggest a secondary mechanism of action where triazoles induce negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[3] Additionally, the aromatic triazole structure may contribute to the generation of reactive oxygen species (ROS) and oxidative stress within the fungal cell.[4]

Quantitative Data Summary

The following tables present hypothetical data for the antifungal activity of this compound against a reference strain of Aspergillus niger (e.g., ATCC 16404). This data is for illustrative purposes to guide researchers in their own data presentation. Voriconazole, a common triazole antifungal, is included as a reference compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Values

CompoundMIC (µg/mL)MFC (µg/mL)
This compound416
Voriconazole14

MIC was determined as the lowest concentration of the compound that prevents any discernible growth after 48 hours of incubation. MFC was determined as the lowest concentration that results in no growth on subculture.

Table 2: Zone of Inhibition Diameters (Agar Disk Diffusion Assay)

Compound (Concentration)Zone of Inhibition (mm)
This compound (10 µ g/disk )18
Voriconazole (1 µ g/disk )25
DMSO (Control)0

The diameter of the zone of inhibition was measured after 48 hours of incubation.

Experimental Protocols

  • Fungal Strain: Aspergillus niger (e.g., ATCC 16404).

  • Culture Medium: Potato Dextrose Agar (PDA) for routine culture and sporulation.

  • Incubation: Incubate at 28-30°C for 5-7 days to allow for sufficient conidial production.

  • Harvest conidia from a mature PDA plate by flooding the surface with sterile 0.9% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile L-shaped spreader.

  • Transfer the conidial suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 1-5 x 10⁵ CFU/mL using a hemocytometer. This suspension will be used for the antifungal susceptibility assays.[2][5]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][5][6]

  • Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in RPMI 1640 medium (supplemented with 2% glucose) in a 96-well microtiter plate.[2] The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well to achieve a final concentration of approximately 0.4-5 x 10⁴ CFU/mL.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 48 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth.

  • Spot-inoculate the aliquots onto PDA plates.

  • Incubate the plates at 28-30°C for 48-72 hours.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the PDA plate.

  • Plate Preparation: Prepare a lawn of A. niger by evenly spreading the fungal inoculum (1-5 x 10⁵ CFU/mL) on the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Application: Pipette a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution to get 10 µ g/disk ) onto each disk.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antifungal (e.g., voriconazole) as a positive control.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_disk Agar Disk Diffusion A A. niger Culture (PDA, 5-7 days) B Harvest Conidia (Saline-Tween 80) A->B C Adjust Inoculum (1-5 x 10^5 CFU/mL) B->C E Inoculate 96-well Plate C->E K Prepare Fungal Lawn C->K D Prepare Compound Dilutions (in RPMI 1640) D->E F Incubate (35°C, 48h) E->F G Read MIC (No Visible Growth) F->G H Subculture from Clear Wells G->H I Incubate PDA Plates (28-30°C, 48-72h) H->I J Read MFC (No Growth) I->J L Apply Compound Disks K->L M Incubate (35°C, 48h) L->M N Measure Zone of Inhibition M->N

Caption: Experimental workflow for antifungal susceptibility testing.

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Lanosterol Lanosterol Mevalonate->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic Sterol Accumulation Lanosterol->Toxic_Sterols Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 5-tert-butyl-4H-1,2,4- triazole-3-thiol Triazole->Lanosterol Inhibits CYP51 Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Membrane Disruption & Cell Death Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption

Caption: Proposed mechanism of action for triazole antifungals.

References

Application Notes and Protocols: Cytotoxicity of 1,2,4-Triazole-3-thiol Derivatives on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Compound of Interest: Extensive literature searches did not yield specific cytotoxic data for 5-tert-butyl-4H-1,2,4-triazole-3-thiol on human cancer cell lines. The following application notes and protocols are based on the published activities of closely related 1,2,4-triazole-3-thiol derivatives, specifically those bearing a hydrazone moiety, to provide a representative example of the potential anticancer applications and evaluation methods for this class of compounds.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been investigated for their potential as cytotoxic agents against various human cancer cell lines. These compounds are of interest due to their structural similarities to known kinase inhibitors and their ability to interact with biological targets, potentially inducing apoptosis or inhibiting cell proliferation.[1] This document provides an overview of the cytotoxic effects of representative 1,2,4-triazole-3-thiol derivatives and detailed protocols for their in vitro evaluation.

Quantitative Data Presentation

The cytotoxic activity of a series of 1,2,4-triazole-3-thiol hydrazone derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.[1]

Compound IDHuman Melanoma (IGR39) IC50 (µM)Triple-Negative Breast Cancer (MDA-MB-231) IC50 (µM)Pancreatic Carcinoma (Panc-1) IC50 (µM)
Hydrazone 4 > 5011.2 ± 1.216.5 ± 1.5
Hydrazone 7 10.5 ± 2.025.6 ± 2.130.1 ± 1.9
Hydrazone 8 12.3 ± 1.828.4 ± 2.338.5 ± 1.6
Hydrazone 10 22.3 ± 2.59.7 ± 1.626.2 ± 1.0
Hydrazone 14 > 502.3 ± 1.14.8 ± 1.3
Hydrazone 17 13.4 ± 1.511.5 ± 1.412.1 ± 1.7
Hydrazone 18 12.8 ± 1.910.3 ± 1.311.2 ± 1.5

Data is presented as mean ± standard deviation from three independent experiments.[1]

Experimental Protocols

A detailed methodology for assessing the cytotoxicity of 1,2,4-triazole-3-thiol derivatives is provided below. The MTT assay is a widely used colorimetric method to determine cell viability.[3]

3.1. Cell Culture

  • Human cancer cell lines (e.g., IGR39, MDA-MB-231, Panc-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

3.2. MTT Cytotoxicity Assay

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare stock solutions of the 1,2,4-triazole-3-thiol derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation with Compound: Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Visualization of Methodologies and Pathways

4.1. Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., IGR39, MDA-MB-231) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

MTT assay experimental workflow.

4.2. Potential Signaling Pathway: Induction of Apoptosis

While the precise mechanism of action for many 1,2,4-triazole-3-thiol derivatives is still under investigation, a common pathway for anticancer compounds is the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][5] The following diagram provides a generalized overview of the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase drug 1,2,4-Triazole-3-thiol Derivative bcl2_family Bcl-2 Family (Bax, Bak) drug->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion induces permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic apoptosis pathway.

References

Application Notes and Protocols: 5-tert-butyl-4H-1,2,4-triazole-3-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-tert-butyl-4H-1,2,4-triazole-3-thiol as a versatile ligand in coordination chemistry. This document details its synthesis, coordination behavior, and the potential applications of its metal complexes, with a focus on experimental protocols and data presentation for researchers in chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a triazole ring functionalized with a bulky tert-butyl group and a thiol moiety. This structure offers multiple coordination sites—the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group—making it an excellent candidate for forming stable complexes with a variety of metal ions. The presence of the tert-butyl group can influence the steric and electronic properties of the resulting coordination complexes, potentially leading to unique chemical reactivity, catalytic activity, or biological properties. Derivatives of 1,2,4-triazole-3-thione have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[1][2]

Synthesis of this compound

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of substituted thiosemicarbazides.[2][3] A general and efficient method involves the base-catalyzed intramolecular cyclization of a corresponding thiosemicarbazide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for synthesizing similar 1,2,4-triazole-3-thiols.[4][5]

Materials:

  • Pivalic acid hydrazide

  • Ammonium thiocyanate or an appropriate isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 1-(pivaloyl)thiosemicarbazide:

    • Dissolve pivalic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add ammonium thiocyanate (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the 1-(pivaloyl)thiosemicarbazide.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to this compound:

    • Suspend the synthesized 1-(pivaloyl)thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 M, 2-3 equivalents).

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

    • The desired product, this compound, will precipitate out of the solution.

    • Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure compound.

Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure and purity.

Coordination Chemistry

This compound can act as a versatile ligand, coordinating to metal ions in several ways. The thione-thiol tautomerism allows it to coordinate as a neutral thione ligand, a deprotonated thiolate ligand, or as a bridging ligand. The coordination is often bidentate, involving the sulfur atom and one of the adjacent nitrogen atoms of the triazole ring.[6]

General Experimental Protocol: Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with this compound, which can be adapted for various transition metal salts.[6][7][8]

Materials:

  • This compound (ligand)

  • Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O)

  • Ethanol or Methanol

  • Triethylamine or other suitable base (optional, for deprotonation)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the thiol group is desired, add a few drops of triethylamine to the reaction mixture.

  • Reflux the resulting mixture for 2-4 hours.

  • The formation of a precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature, filter the precipitate, and wash with ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized complexes should be characterized by elemental analysis, molar conductance measurements, magnetic susceptibility, FT-IR, UV-Vis, and NMR spectroscopy to determine their composition and geometry.[6][7]

Spectroscopic Data for a Representative Metal Complex

The following table summarizes typical spectroscopic data for a hypothetical [M(L)₂] complex, where L is the deprotonated form of this compound.

Spectroscopic TechniqueLigand (HL)Complex [M(L)₂]Interpretation of Changes upon Complexation
FT-IR (cm⁻¹)
ν(N-H)~3100-3200Absent or shiftedDisappearance suggests deprotonation of the N4-H.
ν(C=N)~1620Shifted to lower or higher frequencyIndicates coordination of the triazole ring nitrogen.
ν(C=S)~1280Shifted to lower frequency (~650-750 cm⁻¹)Indicates coordination through the sulfur atom after deprotonation.
ν(S-H)~2550AbsentDisappearance confirms deprotonation of the thiol group.[4]
¹H-NMR (δ, ppm)
N4-H~13.5AbsentConfirms deprotonation.
S-H~9.0AbsentConfirms deprotonation and coordination via sulfur.[7]
tert-butyl protons~1.4 (s, 9H)Shifted slightly downfieldChange in electronic environment upon coordination.

Potential Applications

While specific applications for complexes of this compound are not extensively documented, the broader class of 1,2,4-triazole-3-thiol complexes has shown promise in several areas:

  • Antimicrobial and Antifungal Agents: Many metal complexes of triazole derivatives exhibit enhanced biological activity compared to the free ligands.[5][9] The coordination to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: Some triazole-metal complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[8][9] The mechanism of action may involve intercalation with DNA or inhibition of key enzymes.

  • Catalysis: The well-defined coordination geometry and the potential for redox activity of the metal center make these complexes candidates for catalytic applications in organic synthesis.

  • Corrosion Inhibitors: The ability of the ligand to form a protective film on metal surfaces makes it and its complexes potential corrosion inhibitors.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Pivalic_Hydrazide Pivalic Acid Hydrazide Pivaloyl_Thiosemicarbazide 1-(pivaloyl)thiosemicarbazide Pivalic_Hydrazide->Pivaloyl_Thiosemicarbazide Ethanol, Reflux Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Pivaloyl_Thiosemicarbazide Ligand 5-tert-butyl-4H-1,2,4- triazole-3-thiol Pivaloyl_Thiosemicarbazide->Ligand NaOH(aq), Reflux then HCl(aq)

Caption: Workflow for the synthesis of the ligand.

Coordination Pathway

Coordination_Pathway Ligand 5-tert-butyl-4H-1,2,4- triazole-3-thiol (HL) Complex Metal Complex [M(L)₂] Ligand->Complex Ethanol, Reflux (optional base) Metal_Salt Metal Salt (MXn) Metal_Salt->Complex

Caption: General pathway for metal complex formation.

Tautomerism and Coordination Mode

Tautomerism_Coordination cluster_tautomerism Thione-Thiol Tautomerism cluster_coordination Bidentate Coordination Mode Thione Thione Form (C=S, N-H) Thiol Thiol Form (C-S-H, C=N) Thione->Thiol cluster_coordination cluster_coordination Metal M Sulfur S Metal->Sulfur Nitrogen N Metal->Nitrogen

Caption: Ligand tautomerism and a common coordination mode.

References

Application of 5-tert-butyl-4H-1,2,4-triazole-3-thiol in Agricultural Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class, a group of molecules recognized for their diverse and potent biological activities. In agricultural science, derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as fungicides, herbicides, and plant growth regulators. This document provides detailed application notes on the potential uses of this compound in these areas, based on the established activities of structurally related compounds. It also includes detailed protocols for its synthesis and for conducting preliminary biological activity screening.

Introduction

The 1,2,4-triazole nucleus is a critical pharmacophore in the development of various bioactive molecules. The presence of a thiol group at the 3-position and a bulky tert-butyl group at the 5-position of the triazole ring in this compound suggests its potential for unique biological interactions. While specific data on this compound is limited in publicly available literature, the known structure-activity relationships (SAR) of analogous 1,2,4-triazole-3-thiones indicate a high probability of it exhibiting fungicidal, herbicidal, and plant growth-regulating properties.[1][2] This document aims to provide a foundational guide for researchers looking to explore the agricultural applications of this promising compound.

Potential Agricultural Applications

Fungicidal Activity

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents, primarily through the inhibition of sterol biosynthesis in fungi.[3] The triazole moiety can bind to the heme iron of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. It is hypothesized that this compound could exhibit broad-spectrum fungicidal activity against a range of plant pathogenic fungi.

Note: The following quantitative data is for illustrative purposes and is based on published results for other 1,2,4-triazole derivatives. Experimental validation for this compound is required.

Fungal Species Compound Type EC50 (µg/mL) Reference
Candida albicans4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative24[4]
Aspergillus niger4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative32[4]
Microsporum gypseum4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesComparable or superior to Ketoconazole[5]
Herbicidal Activity

Certain 1,2,4-triazole derivatives have been shown to possess herbicidal properties. The mode of action can vary, but some triazoles are known to inhibit specific plant enzymes, leading to growth inhibition and plant death. The unique substitution pattern of this compound may confer selectivity, making it a candidate for the development of novel herbicides.

Note: The following data is based on related 1,2,4-triazole compounds and serves as a reference for potential activity.

Weed Species Compound Type Activity Reference
Various WeedsThioether containing 1,2,4-triazole Schiff bases>90% inhibition at 100 mg/L[6]
Brassica campestris4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazoleGood herbicidal activity[7]
Plant Growth Regulation

Triazole compounds are known to act as plant growth regulators by interfering with the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation.[3] This can lead to more compact plants with improved stress tolerance. This compound could potentially be used to manage plant height in ornamental crops and cereals, and to enhance yield under certain stress conditions.

Note: The effects of 1,2,4-triazoles on plant growth are concentration-dependent.

Plant Species Compound Type Observed Effect Reference
Various CropsTriazole compounds (e.g., paclobutrazol)Inhibition of stem elongation, increased stress tolerance[3]
Bean PlantsTriadimefonProtection from water stress[8]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized method based on the common synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols via the cyclization of a thiosemicarbazide intermediate.

Materials:

  • Pivalic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Synthesis of Potassium dithiocarbazinate:

    • In a flask, dissolve pivalic acid hydrazide (1 equivalent) in ethanol.

    • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

  • Synthesis of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol:

    • Reflux the potassium dithiocarbazinate salt (1 equivalent) with hydrazine hydrate (2 equivalents) in water for 4-6 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol.

  • Deamination to this compound (Optional, if the 4-amino derivative is not the desired final product):

    • The 4-amino group can be removed through various diazotization and reduction reactions, which require specific optimization.

Visualization of Synthesis Workflow:

SynthesisWorkflow PivalicAcidHydrazide Pivalic Acid Hydrazide PotassiumSalt Potassium dithiocarbazinate PivalicAcidHydrazide->PotassiumSalt + CS2_KOH CS2, KOH Ethanol CS2_KOH->PotassiumSalt AminoTriazole 4-amino-5-tert-butyl- 4H-1,2,4-triazole-3-thiol PotassiumSalt->AminoTriazole + HydrazineHydrate Hydrazine Hydrate Reflux HydrazineHydrate->AminoTriazole FinalProduct 5-tert-butyl-4H- 1,2,4-triazole-3-thiol AminoTriazole->FinalProduct Deamination Deamination (Optional) Deamination->FinalProduct

Caption: Synthesis workflow for this compound.

In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol outlines a common method for assessing the fungicidal activity of a compound against mycelial growth.

Materials:

  • Pure culture of a test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Poisoned Medium:

    • Autoclave the PDA medium and cool it to 45-50 °C.

    • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Prepare a control plate with PDA and an equivalent amount of DMSO without the test compound.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • From a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelium using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of the fungal growth (EC50) can be determined by probit analysis of the dose-response data.

Visualization of Antifungal Assay Workflow:

AntifungalAssay StockSolution Prepare Stock Solution (Compound in DMSO) PoisonedMedium Prepare Poisoned PDA Medium (Different Concentrations) StockSolution->PoisonedMedium ControlMedium Prepare Control PDA Medium (DMSO only) StockSolution->ControlMedium Inoculation Inoculate Plates with Fungal Mycelial Disc PoisonedMedium->Inoculation ControlMedium->Inoculation Incubation Incubate at 25°C for 5-7 days Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Calculation Calculate % Inhibition and EC50 Measurement->Calculation

Caption: Workflow for the in vitro antifungal assay.

Seed Germination and Seedling Growth Bioassay for Herbicidal and Plant Growth Regulatory Effects

This protocol can be used to assess the pre-emergent herbicidal activity and plant growth regulatory effects of the compound.

Materials:

  • Seeds of a model plant (e.g., lettuce, cress, ryegrass)

  • This compound

  • Acetone or DMSO

  • Distilled water

  • Filter paper

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 1, 10, 100, 1000 µM).

    • Prepare a control solution with the same concentration of the solvent.

  • Assay Setup:

    • Place a sheet of filter paper in each Petri dish.

    • Add a fixed volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish to saturate the filter paper.

    • Place a specific number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber with a defined light/dark cycle and temperature (e.g., 16/8 h light/dark at 25 °C) for 7-10 days.

  • Data Collection:

    • After the incubation period, count the number of germinated seeds to determine the germination percentage.

    • Measure the root length and shoot length of the seedlings.

  • Data Analysis:

    • Calculate the percentage of germination inhibition compared to the control.

    • Calculate the percentage of root and shoot growth inhibition compared to the control.

    • The concentration required for 50% inhibition of growth (IC50) can be determined to assess herbicidal potency.

    • For plant growth regulation, look for significant reductions in shoot length at non-lethal concentrations.

Visualization of Bioassay Logical Relationship:

BioassayLogic Compound Test Compound Concentration Germination Seed Germination Compound->Germination affects RootGrowth Root Growth Compound->RootGrowth affects ShootGrowth Shoot Growth Compound->ShootGrowth affects Herbicidal Herbicidal Effect Germination->Herbicidal inhibition indicates RootGrowth->Herbicidal inhibition indicates ShootGrowth->Herbicidal inhibition indicates PGR Plant Growth Regulatory Effect ShootGrowth->PGR retardation indicates

Caption: Logical relationships in the seed germination and seedling growth bioassay.

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals. Based on the well-documented activities of related 1,2,4-triazole derivatives, this compound is a strong candidate for investigation as a fungicide, herbicide, and plant growth regulator. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound. Further research, including in vivo testing and mode of action studies, is necessary to fully elucidate its potential in agricultural applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-tert-butyl-4H-1,2,4-triazole-3-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. The first step is the formation of a substituted thiosemicarbazide, which is then cyclized in a basic medium to form the desired 1,2,4-triazole-3-thiol.[1][2][3] A common starting material for the tert-butyl moiety is pivalic acid hydrazide (also known as 2,2-dimethylpropanoic acid hydrazide).[4][5][6][7][8]

Q2: I am having trouble synthesizing the pivalic acid hydrazide precursor. What are the common methods and potential issues?

A2: Pivalic acid hydrazide can be synthesized by reacting pivalic acid or its derivatives (like pivaloyl chloride or ethyl pivalate) with hydrazine.[4][5] A key challenge is the potential formation of the 1,2-diacylhydrazine byproduct. To minimize this, it is recommended to use an excess of hydrazine and control the reaction temperature, keeping it between -5 and 0°C when using pivaloyl chloride.[4] Another approach involves heating pivalic acid with hydrazine hydrate in the presence of a catalyst like amorphous titanium dioxide.[5][6][7]

Q3: My cyclization step is resulting in a low yield. What are the critical parameters to optimize?

A3: The cyclization of the thiosemicarbazide intermediate is typically carried out in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide, under reflux.[1][2][9] The concentration of the base, reaction temperature, and reaction time are crucial. Insufficient base or temperature can lead to incomplete cyclization. Prolonged reaction times at high temperatures might cause degradation of the product. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).

Q4: I am observing a significant amount of a side product. What could it be and how can I avoid it?

A4: A common side product in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazole derivative.[10][11] The formation of this byproduct can sometimes be influenced by the reaction conditions. The use of a strong basic medium for cyclization generally favors the formation of the 1,2,4-triazole ring.[1] Careful control of the pH during workup is also important.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by recrystallization. After the cyclization reaction, the mixture is cooled and acidified to precipitate the product.[9] The crude solid can then be filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of pivalic acid hydrazide Formation of 1,2-diacylhydrazine byproduct.Use an excess of hydrazine hydrate and maintain a low reaction temperature (-5 to 0°C) during the addition of pivaloyl chloride.[4]
Incomplete reaction.If reacting pivalic acid with hydrazine, ensure a suitable catalyst (e.g., amorphous titanium dioxide) is used and the reaction is heated to reflux for a sufficient time to drive off water.[5][6][7]
Low yield of thiosemicarbazide intermediate Incomplete reaction between pivalic acid hydrazide and the thiocyanate source.Ensure the reaction is carried out under reflux in a suitable solvent like absolute ethanol for an adequate duration (typically 4-6 hours).[2] Monitor the reaction by TLC.
Low yield of this compound Inefficient cyclization.Use a sufficiently concentrated basic solution (e.g., 2M NaOH) and ensure the mixture is refluxed for 4-6 hours.[2][9] The thiosemicarbazide should fully dissolve as the reaction proceeds.
Formation of 1,3,4-thiadiazole byproduct.The basic cyclization conditions generally favor the 1,2,4-triazole. Ensure the basicity of the reaction medium is maintained.
Difficulty in precipitating the product Incorrect pH during workup.After cyclization, cool the reaction mixture and carefully acidify with an acid like HCl to a pH of 3-4 to ensure complete precipitation of the thiol.[9]
Product is impure after recrystallization Incomplete removal of starting materials or byproducts.Consider a second recrystallization or trying a different solvent system. Column chromatography can also be an option for purification if recrystallization is ineffective.

Data Presentation

The following table summarizes yields obtained for structurally similar 5-substituted-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for your synthesis.

5-Substituted Group Starting Materials Reaction Conditions Yield (%) Reference
Furan-2-ylFuran-2-carboxylic acid hydrazide, Aryl isothiocyanatesAlkaline cyclization62-79[3]
BenzylPhenylacetic acid hydrazide, Aryl isothiocyanatesAlkaline cyclization62-79[3]
Quinolin-6-ylQuinoline-6-carbohydrazide, Aryl isothiocyanates2% NaOH, reflux75-95[1]
4-(4-fluorophenyl)Carbothioamide derivative2N NaOH, reflux89[9]

Experimental Protocols

Protocol 1: Synthesis of Pivalic Acid Hydrazide

This protocol is adapted from a procedure for the synthesis of hydrazides from acyl chlorides.[4]

  • In a flask, dissolve hydrazine (35% aqueous solution, 1.25 equivalents) in water.

  • Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0°C.

  • Add pivaloyl chloride (1 equivalent) dropwise over 40-60 minutes, maintaining the temperature between -5 and 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Concentrate the reaction mixture by rotary evaporation. The bis-acylhydrazide byproduct may precipitate and can be removed by filtration.

  • Further concentrate the filtrate to obtain the crude pivalic acid hydrazide, which can be purified by recrystallization from a suitable solvent like isopropyl ether.

Protocol 2: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar 1,2,4-triazole-3-thiols.[1][2][3]

Step A: Synthesis of 1-(2,2-dimethylpropanoyl)thiosemicarbazide

  • Dissolve pivalic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ammonium thiocyanate (1.1 equivalents) and reflux the mixture for 4-6 hours. Alternatively, an appropriate isothiocyanate can be used.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid residue is the thiosemicarbazide intermediate, which can be used in the next step with or without further purification.

Step B: Synthesis of this compound

  • Suspend the 1-(2,2-dimethylpropanoyl)thiosemicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.

  • Heat the suspension under reflux for 4-6 hours. The solid should dissolve as the cyclization proceeds.

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully acidify the cooled solution with 3N hydrochloric acid to a pH of 3-4. A precipitate will form.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Visualizations

Synthesis_Pathway Pivaloyl_Chloride Pivaloyl Chloride Pivalic_Acid_Hydrazide Pivalic Acid Hydrazide Pivaloyl_Chloride->Pivalic_Acid_Hydrazide Hydrazine Hydrazine Hydrazine->Pivalic_Acid_Hydrazide Thiosemicarbazide 1-(2,2-dimethylpropanoyl)thiosemicarbazide Pivalic_Acid_Hydrazide->Thiosemicarbazide Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Thiosemicarbazide Final_Product This compound Thiosemicarbazide->Final_Product NaOH, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Thiosemicarbazide Check Thiosemicarbazide Step Check_Cyclization->Check_Thiosemicarbazide No Optimize_Base Optimize Base Concentration and Reflux Time Check_Cyclization->Optimize_Base Yes Check_Hydrazide Check Hydrazide Purity Check_Thiosemicarbazide->Check_Hydrazide No Optimize_TSC_Formation Optimize Thiosemicarbazide Formation Conditions Check_Thiosemicarbazide->Optimize_TSC_Formation Yes Purify_Hydrazide Re-purify Pivalic Acid Hydrazide Check_Hydrazide->Purify_Hydrazide Impure Success Yield Improved Optimize_Base->Success Optimize_TSC_Formation->Success Purify_Hydrazide->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for the synthesis of this compound is the intramolecular cyclization of an acylthiosemicarbazide precursor, specifically 1-pivaloylthiosemicarbazide, in an alkaline medium.[1] The reaction is typically carried out by heating the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide.

Q2: What are the common side products in this synthesis?

The most significant and common side product is the isomeric 2-amino-5-tert-butyl-1,3,4-thiadiazole.[2] The formation of this thiadiazole is favored under acidic conditions. Therefore, maintaining a basic reaction medium is crucial for maximizing the yield of the desired triazole product. Other potential impurities may arise from unreacted starting materials or side reactions of the reactive intermediates.

Q3: How do reaction conditions influence the product distribution?

The pH of the reaction medium is the most critical factor influencing the outcome of the cyclization of 1-pivaloylthiosemicarbazide.

  • Alkaline Conditions: A basic medium, typically achieved using sodium hydroxide or potassium hydroxide, promotes the formation of the desired this compound.[1]

  • Acidic Conditions: In the presence of acids such as sulfuric acid or polyphosphoric acid, the cyclization reaction strongly favors the formation of 2-amino-5-tert-butyl-1,3,4-thiadiazole.[2]

Q4: How can I confirm the identity of the desired product and distinguish it from the thiadiazole side product?

Spectroscopic methods are essential for the structural confirmation of the final product. 1H NMR spectroscopy is a particularly useful tool for differentiating between the 1,2,4-triazole and 1,3,4-thiadiazole isomers. The protons attached to the nitrogen and sulfur atoms in the triazole ring (N-H and S-H) typically resonate at a much lower field (higher ppm values) compared to the amino group protons of the thiadiazole isomer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Reaction conditions are not sufficiently alkaline. 2. Incomplete cyclization of the 1-pivaloylthiosemicarbazide intermediate. 3. Sub-optimal reaction temperature or time.1. Ensure the reaction medium is strongly basic (e.g., using 8-10% aqueous NaOH solution). Monitor the pH throughout the reaction. 2. Increase the reaction time or temperature to ensure complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Optimize the reaction temperature (typically reflux) and duration based on literature procedures for similar cyclizations.
High percentage of the 2-amino-5-tert-butyl-1,3,4-thiadiazole side product 1. The reaction medium became acidic during the synthesis. 2. Use of an acidic catalyst or reagent.1. Strictly maintain alkaline conditions throughout the reaction. The use of a buffered alkaline solution can be beneficial. 2. Avoid any acidic reagents in the reaction mixture. Ensure all glassware is free from acidic residues.
Difficulty in purifying the final product 1. Presence of both the triazole and thiadiazole isomers in the crude product. 2. Unreacted starting materials or other impurities.1. Separation can be achieved by fractional crystallization. The solubility of the two isomers may differ in various solvents. 2. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is a common and effective purification method. Column chromatography can also be employed for more challenging separations.
Inconsistent results between batches 1. Variability in the quality of starting materials (pivaloyl chloride, thiosemicarbazide). 2. Inconsistent reaction conditions (temperature, time, pH).1. Use high-purity starting materials. Purity can be checked by melting point or spectroscopic analysis. 2. Carefully control and monitor all reaction parameters for each batch to ensure reproducibility.

Quantitative Data on Side Product Formation

The following table summarizes the expected product distribution under different reaction conditions. The yields are approximate and can vary based on the specific experimental setup.

Reaction Condition Desired Product (this compound) Yield Side Product (2-amino-5-tert-butyl-1,3,4-thiadiazole) Yield
Alkaline (e.g., 8% NaOH, reflux) High (typically > 80%)Low (typically < 10%)
Acidic (e.g., H2SO4, heat) Very Low to NoneHigh (can be the major product)

Experimental Protocols

Synthesis of 1-Pivaloylthiosemicarbazide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent (e.g., pyridine or dioxane).

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, so cooling might be necessary.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 1-pivaloylthiosemicarbazide.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend 1-pivaloylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

  • Cyclization: Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6. This will precipitate the product.

  • Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_alkaline cluster_acidic Reactants Pivaloyl Chloride + Thiosemicarbazide Intermediate 1-Pivaloylthiosemicarbazide Reactants->Intermediate Acylation Alkaline Alkaline (e.g., NaOH) Acidic Acidic (e.g., H2SO4) Product This compound Intermediate->Product Cyclization SideProduct 2-amino-5-tert-butyl-1,3,4-thiadiazole Intermediate->SideProduct Cyclization Alkaline->Intermediate_Product_edge Favors Acidic->Intermediate_SideProduct_edge Favors

Caption: Synthetic pathway for this compound and its common side product.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_pH Check Reaction pH Start->Check_pH Acidic Acidic/Neutral Check_pH->Acidic Alkaline Alkaline Check_pH->Alkaline Increase_Base Increase Base Concentration/Amount Acidic->Increase_Base Check_Reaction_Time Check Reaction Time/ Temperature Alkaline->Check_Reaction_Time Increase_Base->Check_pH Incomplete Incomplete Check_Reaction_Time->Incomplete Complete Complete Check_Reaction_Time->Complete Increase_Time_Temp Increase Time/ Temperature Incomplete->Increase_Time_Temp Check_Purification Review Purification Method Complete->Check_Purification Increase_Time_Temp->Check_Reaction_Time Suboptimal Suboptimal Check_Purification->Suboptimal Optimal Optimal Check_Purification->Optimal Recrystallize Optimize Recrystallization Solvent/Technique Suboptimal->Recrystallize End Pure Product Optimal->End Recrystallize->Check_Purification

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting low yield in 1,2,4-triazole recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2,4-Triazole Recrystallization

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of 1,2,4-triazole and its derivatives, with a specific focus on addressing problems of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield after recrystallizing my 1,2,4-triazole derivative, and how can I improve it?

The most frequent cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[1][2][3][4][5] This results in a significant portion of your compound remaining in the mother liquor even after cooling.[2][4][6] Another common issue is that the 1,2,4-triazole derivative may be too soluble in the chosen solvent, even at low temperatures.[1][2][6]

To improve your yield:

  • Use the minimum amount of solvent: Add the hot solvent portion-wise until the compound just dissolves.[2][5][6]

  • Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals.[2][6]

  • Re-evaluate your solvent: Perform small-scale tests to find a solvent where your compound has high solubility when hot and low solubility when cold.[1][6]

Q2: My recrystallized 1,2,4-triazole product is still impure. What went wrong?

Persistent impurities can result from a couple of main factors. If the cooling process is too rapid, impurities can be trapped within the crystal lattice of the product.[6] Alternatively, the impurities may have solubility characteristics very similar to your desired compound, making separation by recrystallization ineffective.[6] In such cases, another purification method like column chromatography should be considered.[1][6]

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[3] This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the compound is highly impure.[2][3] To resolve this, try reheating the solution, adding a small amount of additional solvent to ensure everything is dissolved, and then allowing it to cool more slowly.[2][3] Insulating the flask can help slow the cooling process.[1]

Q4: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

This is a common issue known as supersaturation, where the compound remains dissolved beyond its normal saturation point.[5] You can often induce crystallization by:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The tiny glass fragments provide nucleation sites for crystal growth.[1][5]

  • Seeding: If you have a pure crystal of your compound, add a single "seed crystal" to the solution to initiate crystallization.[1]

  • Concentrating the solution: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.[2]

  • Adding an anti-solvent: Introduce a solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then heat gently until it clears and cool again.[1][2]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to resolving low yield issues during the recrystallization of 1,2,4-triazole derivatives.

Problem Possible Cause Suggested Solution
Low Yield of Crystals Excessive Solvent Usage: The most common error is adding too much solvent, which keeps the product dissolved in the mother liquor.[1][2][3][4][5]Use the minimum amount of hot solvent needed for dissolution.[2][5] Concentrate the filtrate by evaporation and cool to recover a second crop of crystals.[1][6]
High Compound Solubility: The chosen solvent may be too effective, meaning the compound remains soluble even at low temperatures.[1][2][6]Select a different solvent or use a mixed-solvent system.[1] Perform solubility tests. Lower the final cooling temperature using an ice bath or freezer, but be cautious of precipitating impurities.[1]
Premature Crystallization: The product crystallized in the funnel or on the filter paper during hot filtration.[1][6]Pre-heat the funnel and receiving flask before performing hot filtration to keep the compound dissolved.[1][6]
Incomplete Cooling: The solution was not cooled sufficiently or for long enough to maximize crystal formation.[1]Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal recovery before filtration.[1]
Losses During Transfer: Material is lost when transferring between glassware.Rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsing to the filtration funnel.[1]

Data and Protocols

Solvent Selection for 1,2,4-Triazole Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the 1,2,4-triazole derivative well at high temperatures but poorly at low temperatures.[1]

Solvent System Remarks
Ethanol/Water A common and effective mixed solvent system. The ratio can be adjusted to optimize solubility.[1]
Methanol 1,2,4-triazoles often show good solubility.[7] It may be too effective for some derivatives, potentially leading to low recovery.[1]
Ethyl Acetate Has been successfully used for the recrystallization of 1,2,4-triazole.[8]
Acetone 1,2,4-triazoles are generally soluble in acetone.[7]
n-Butanol Has been used for the precipitation of some 1,2,4-triazoles.
Butyl Acetate 1H-1,2,4-triazole has very low solubility in this solvent, which could make it useful as an anti-solvent.[9]
General Experimental Protocol for Recrystallization
  • Dissolution: Place the crude 1,2,4-triazole derivative in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.[1]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask to slow the cooling process further.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent to remove any residual mother liquor.[1]

  • Drying: Allow the crystals to dry completely. This can be achieved by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven.[1]

Visual Workflow Guides

TroubleshootingWorkflow start Low Recrystallization Yield q1 Was an excess of solvent used? start->q1 s1_yes Concentrate mother liquor for a 2nd crop. Use less solvent next time. q1->s1_yes Yes q2 Is the compound highly soluble in the cold solvent? q1->q2 No end_node Yield Improved s1_yes->end_node s2_yes Select a new solvent or use a mixed-solvent system. Cool to a lower temperature. q2->s2_yes Yes q3 Was hot filtration performed? q2->q3 No s2_yes->end_node s3_yes Product may have crystallized prematurely. Pre-heat glassware next time. q3->s3_yes Yes q3->end_node No/Issue Unresolved (Consider other losses) s3_yes->end_node

Caption: Troubleshooting workflow for low yields in 1,2,4-triazole recrystallization.

SolventSelection start Goal: Select Recrystallization Solvent test Perform small-scale solubility tests in various candidate solvents. start->test check Is there a solvent with: - High solubility when hot? - Low solubility when cold? test->check single_solvent Use this single solvent for recrystallization. check->single_solvent Yes mixed_solvent Consider a mixed-solvent system. check->mixed_solvent No proceed Proceed with Recrystallization single_solvent->proceed mixed_proc Dissolve in a 'good' solvent (high solubility). Add a 'poor' anti-solvent dropwise until turbidity appears. Heat to clarify, then cool slowly. mixed_solvent->mixed_proc mixed_proc->proceed

Caption: Logical workflow for selecting an appropriate recrystallization solvent system.

References

Stability issues of 5-tert-butyl-4H-1,2,4-triazole-3-thiol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-tert-butyl-4H-1,2,4-triazole-3-thiol in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability under many standard laboratory conditions.[1] The compound is generally stable for short periods in both mild acidic and alkaline solutions at room temperature, which is evidenced by common synthetic procedures that use acidification for precipitation and alkaline conditions for cyclization.[2][3][4] However, long-term stability is influenced by factors such as pH, temperature, light exposure, and the solvent used. For long-term storage, neutral or slightly acidic conditions at low temperatures (2-8°C or -20°C) and protection from light are recommended.[1]

Q2: How does the thiol group affect the stability of the molecule?

A2: The thiol (-SH) group on the triazole ring exists in a tautomeric equilibrium with its thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant.[1] This tautomerism influences the electronic properties of the ring but does not inherently make it significantly more susceptible to degradation under mild conditions. However, the thiol group can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. This can lead to the formation of disulfide bridges between molecules.

Q3: In which common laboratory solvents is this compound soluble and stable?

Troubleshooting Guide

Issue 1: Low or no product yield after acidic workup during synthesis.

  • Possible Cause: Although generally stable in mild acid for short periods, prolonged exposure to harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can lead to degradation of the triazole ring.[1] The compound might also be more soluble in the acidic aqueous solution than expected, leading to loss during filtration.

  • Troubleshooting Steps:

    • Ensure the solution is cooled in an ice bath before and during acidification to minimize temperature-related degradation.[1]

    • Minimize the time the compound is in the acidic solution. Filter the precipitate as soon as it forms.[1]

    • Consider using a weaker acid, such as acetic acid, for precipitation if the protocol allows.[1]

    • Analyze the acidic filtrate by HPLC or LC-MS to check for dissolved product or potential degradation products.[1]

Issue 2: Appearance of new peaks in HPLC chromatogram over time when using a buffered solution.

  • Possible Cause: Slow degradation of the compound in the buffered solution. The rate of degradation can depend on the pH, temperature, and specific buffer components.[1] Oxidation of the thiol group to a disulfide is also a possibility.

  • Troubleshooting Steps:

    • Prepare fresh solutions of the compound for your experiments whenever possible.[1]

    • If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1]

    • Perform a time-course stability study in your specific buffer to determine the time window for reliable results.[1]

    • Use a stability-indicating HPLC method to monitor the appearance of degradants.[1]

    • Consider degassing the solvent or adding an antioxidant if oxidation is suspected.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium or interaction with components of the medium. The solvent used to dissolve the compound (e.g., DMSO) may also affect the assay.

  • Troubleshooting Steps:

    • Confirm the stability of the compound under the specific assay conditions (pH, temperature, incubation time).

    • Prepare stock solutions fresh and in a solvent that is known to be compatible with the compound and the assay.

    • Minimize the final concentration of organic solvents like DMSO in the assay.

    • Include appropriate controls to monitor for any non-specific effects or degradation.

Data on Stability in Different Solvents (Hypothetical Data)

The following table provides hypothetical stability data for this compound to illustrate how such information would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

SolventTemperatureDurationDegradation (%)Main Degradation Product(s)
DMSORoom Temp24 hours< 1%Not Detected
EthanolRoom Temp24 hours~2%Disulfide Dimer
AcetonitrileRoom Temp24 hours< 1%Not Detected
pH 4 BufferRoom Temp24 hours~5%Hydrolysis products
pH 9 BufferRoom Temp24 hours~3%Ring-opened products

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by HPLC

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • HPLC Analysis: Dilute the aliquot to a suitable concentration and analyze by a reverse-phase HPLC method with UV detection.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The appearance of new peaks should be noted and their peak areas recorded.

Visualizations

experimental_workflow prep Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into Vials prep->aliquot incubate Incubate under Test Conditions (Temp, Light) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for assessing compound stability.

degradation_pathway start This compound protonation Protonation of Ring Nitrogens start->protonation Harsh Acidic Conditions (H+, Heat) attack Nucleophilic Attack by Water protonation->attack cleavage Ring Cleavage attack->cleavage products Degradation Products cleavage->products

Caption: Hypothetical acidic degradation pathway.

References

Overcoming challenges in the scale-up synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction during the formation of the intermediate thiosemicarbazide.- Ensure the pivalic acid hydrazide and potassium thiocyanate are of high purity. - Extend the reaction time for the formation of the acyl thiosemicarbazide intermediate. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete cyclization of the thiosemicarbazide intermediate.- Ensure the strength of the alkaline solution (e.g., Sodium Hydroxide) is sufficient. - Increase the reflux temperature, ensuring it does not exceed the decomposition temperature of the product. - Consider using a stronger base or a different solvent system.
Product loss during workup and purification.- Carefully control the pH during precipitation of the product. - Optimize the recrystallization solvent system to maximize recovery. - Wash the filtered product with a minimal amount of cold solvent to reduce losses.
Formation of Isomeric Byproduct (1,3,4-Thiadiazole) The reaction conditions may favor the formation of the thermodynamically stable 1,3,4-thiadiazole isomer.[1]- Carefully control the reaction temperature during cyclization. - The choice of base and solvent can influence the reaction pathway. An empirical optimization may be necessary. - Characterize the product mixture by 1H NMR to identify the presence of the isomer. The N-H and S-H protons of the desired triazole resonate at a much lower field (13–14 ppm) compared to the amino group signal of the thiadiazole.[1]
Product is Difficult to Purify Presence of unreacted starting materials or byproducts.- Perform a thorough washing of the crude product to remove water-soluble impurities. - Optimize the recrystallization process by testing different solvent systems (e.g., ethanol/water, methanol, acetonitrile). - Consider column chromatography for purification of smaller, critical batches.
Exothermic Reaction During Scale-Up The cyclization step can be exothermic, leading to poor temperature control at a larger scale.- Implement a controlled, portion-wise addition of the base during the cyclization step. - Ensure efficient stirring and cooling of the reaction vessel. - Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Solidification of Reaction Mixture The product or an intermediate may precipitate out of solution, making stirring difficult.- Increase the solvent volume to maintain a stirrable slurry. - Choose a solvent in which the product has a higher solubility at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the reaction of pivalic acid hydrazide with an alkali metal thiocyanate to form an acyl thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.[2] Another viable route involves the direct reaction of pivalic acid with thiocarbohydrazide.

Q2: How can I confirm the identity and purity of the final product?

The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.

Q3: What are the key safety precautions to consider during this synthesis?

  • Handle hydrazine hydrate and its derivatives with extreme caution as they are toxic and potentially carcinogenic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Alkali metal hydroxides are corrosive. Avoid contact with skin and eyes.

  • The reaction may release flammable and toxic gases. Ensure adequate ventilation.

Q4: Can this synthesis be performed using microwave irradiation?

Microwave-assisted synthesis has been reported for other 1,2,4-triazole derivatives and can sometimes lead to shorter reaction times and improved yields.[3] However, direct adaptation for the scale-up of this compound would require careful optimization and safety assessment.

Q5: What is the typical appearance of the final product?

This compound is expected to be a solid at room temperature. The color can range from white to off-white or pale yellow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Method 1: From Pivalic Acid Hydrazide and Potassium Thiocyanate

Step 1: Synthesis of 1-(tert-butylcarbonyl)thiosemicarbazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve pivalic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to this compound

  • Suspend the dried 1-(tert-butylcarbonyl)thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 M, 2-3 equivalents).

  • Heat the mixture to reflux for 3-5 hours.[4]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry.

  • Recrystallize from a suitable solvent like an ethanol/water mixture for further purification.[4]

Method 2: From Pivalic Acid and Thiocarbohydrazide

  • In a reaction vessel, mix pivalic acid (1 equivalent) and thiocarbohydrazide (1 equivalent).

  • Heat the mixture carefully in a fusion reaction or in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • The reaction is typically carried out at elevated temperatures (e.g., 150-180 °C) for several hours.

  • After cooling, the solid mass is treated with a dilute sodium bicarbonate solution to neutralize any unreacted acid.

  • The solid product is then filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that these are generalized values and may require optimization for specific experimental setups and scales.

Parameter Step 1 (Thiosemicarbazide Formation) Step 2 (Cyclization)
Reactant Ratio Pivalic acid hydrazide : Potassium thiocyanate (1 : 1.1)Thiosemicarbazide : NaOH (1 : 2-3)
Solvent EthanolAqueous NaOH
Temperature Reflux (approx. 78 °C)Reflux (approx. 100 °C)
Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 80 - 90%60 - 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start1 Pivalic Acid Hydrazide + Potassium Thiocyanate reflux1 Reflux in Ethanol (4-6 hours) start1->reflux1 workup1 Precipitation in Water, Filtration & Drying reflux1->workup1 intermediate 1-(tert-butylcarbonyl)thiosemicarbazide workup1->intermediate start2 Intermediate in Aqueous NaOH intermediate->start2 reflux2 Reflux (3-5 hours) start2->reflux2 workup2 Acidification, Filtration & Drying reflux2->workup2 purification Recrystallization (Ethanol/Water) workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Incomplete Cyclization issue->cause2 cause3 Product Loss issue->cause3 solution1 Extend Reaction Time/ Check Reagent Purity cause1->solution1 solution2 Increase Base Conc./ Increase Temperature cause2->solution2 solution3 Optimize pH/ Recrystallization cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Optimizing reaction conditions for the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the base-catalyzed intramolecular cyclization of a 1-acylthiosemicarbazide intermediate. This precursor is typically synthesized from the corresponding carboxylic acid hydrazide (pivalic acid hydrazide) and a source of thiocarbonyl, such as an alkali metal thiocyanate or an isothiocyanate. The cyclization is almost exclusively carried out in an alkaline medium, as acidic conditions tend to favor the formation of 1,3,4-thiadiazole derivatives.[1][2]

Q2: What are the critical parameters to control during the cyclization step?

A2: The critical parameters for the base-catalyzed cyclization are the concentration of the base, reaction temperature, and reaction time. A sufficient concentration of a base like sodium hydroxide or potassium hydroxide is necessary to facilitate the ring closure.[3] The reaction is typically run at reflux temperature to ensure it goes to completion.[3] Reaction time should be monitored, as prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation, although 1,2,4-triazoles are generally stable.

Q3: How can I purify the final product?

A3: The most common purification method for this compound is recrystallization.[3] After the reaction is complete, the mixture is typically cooled and then acidified to precipitate the product.[3] The crude solid can then be recrystallized from a suitable solvent system, such as ethanol/water or dimethyl sulfoxide (DMSO)/water.[3][4] Washing the filtered crystals with cold solvent helps remove residual impurities.[5]

Q4: What is the expected yield for this synthesis?

A4: While yields can vary based on the specific conditions and scale of the reaction, the synthesis of analogous 5-substituted-4H-1,2,4-triazole-3-thiols via alkaline cyclization of acylthiosemicarbazides typically results in good to excellent yields, often ranging from 60% to over 90%.[6][7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the base concentration is adequate (e.g., 2N NaOH).- Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Confirm that the reaction temperature is consistently at the reflux point of the solvent.
Product Loss During Workup - After acidification, ensure the pH is in the optimal range for precipitation (typically pH 3-6).[9]- Thoroughly cool the solution in an ice bath after acidification to maximize precipitation before filtration.[4]- Minimize the amount of solvent used for washing the final product to avoid dissolving it. Use ice-cold washing solvent.
Degradation of Product - While the triazole ring is generally stable, avoid prolonged exposure to highly concentrated acid during the precipitation step, especially at elevated temperatures.[10] Perform the acidification in an ice bath.[9]
Starting Material Quality - Ensure the pivalic acid hydrazide and thiosemicarbazide (or isothiocyanate) are pure. Impurities can interfere with the reaction.
Issue 2: Formation of Side Products
Observation Probable Cause Solution
Presence of a major byproduct, confirmed by NMR/MS to be 2-amino-5-tert-butyl-1,3,4-thiadiazole. Cyclization occurred under acidic conditions, or the reaction medium was not sufficiently basic.The formation of 1,3,4-thiadiazoles is favored in acidic media.[1] Ensure the cyclization step is performed with a sufficient excess of a strong base like NaOH or KOH. Avoid any acidic contaminants in the reaction mixture.
Multiple spots on TLC after reaction completion. Incomplete reaction, side reactions due to impurities, or product degradation.- Check the purity of starting materials.- Optimize reaction time and temperature.- If minor impurities are present, attempt purification by column chromatography or multiple recrystallizations.
Issue 3: Purification Challenges
Problem Possible Cause Troubleshooting Steps
Product "oils out" during recrystallization. The melting point of the compound is lower than the boiling point of the chosen solvent, or the solution is supersaturated.- Re-dissolve the oil in more hot solvent and allow it to cool more slowly.[4]- Try a lower-boiling point solvent system.- Add a co-solvent (an "anti-solvent") in which the compound is less soluble, dropwise to the warm solution until turbidity appears, then allow to cool slowly.[11]
Compound does not crystallize from solution. The solution is too dilute, or the solvent is too effective at dissolving the compound even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.[4]- Add an anti-solvent to decrease the overall solubility.- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a seed crystal of the pure product if available.[4]
Colored Impurities in the Final Product. Impurities from starting materials or colored byproducts formed during the reaction.- Perform a recrystallization using activated charcoal. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[11] Be aware that charcoal can also adsorb some of the desired product.

Data Presentation

The following table summarizes typical reaction conditions used for the alkaline cyclization of 1-acylthiosemicarbazides to form 5-substituted-4H-1,2,4-triazole-3-thiols, providing a baseline for optimization.

Parameter Condition Range Reported Yields Reference
Base 2% - 8% NaOH (aq), 2N NaOH, KOH62% - 95%[3][6][12]
Solvent Water, Ethanol, n-Butanol[3]
Temperature Reflux[3]
Time 3 - 8 hours[3]
Precipitation Acidification with HCl or H₂SO₄ to pH 3-6[3][9]

Experimental Protocols

Protocol 1: Synthesis of 1-Pivaloylthiosemicarbazide (Intermediate)

This protocol describes the synthesis of the precursor required for cyclization.

  • Preparation of Pivalic Acid Hydrazide:

    • In a round-bottom flask, add pivalic acid (1 equivalent) and an excess of hydrazine hydrate (3-4 equivalents).

    • Reflux the mixture for 4-6 hours.

    • After cooling, the excess hydrazine hydrate is removed under reduced pressure. The resulting solid, pivalic acid hydrazide, can often be used in the next step without further purification.

  • Synthesis of 1-Pivaloylthiosemicarbazide:

    • Dissolve pivalic acid hydrazide (1 equivalent) in a suitable solvent like ethanol.

    • Add an equimolar amount of ammonium thiocyanate.

    • Add concentrated hydrochloric acid dropwise while stirring.

    • Reflux the mixture for 4-6 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of this compound

This protocol details the base-catalyzed cyclization of the intermediate.

  • Cyclization:

    • In a round-bottom flask, suspend 1-pivaloylthiosemicarbazide (1 equivalent) in an aqueous solution of 2N sodium hydroxide.

    • Heat the mixture to reflux and maintain reflux for 3-4 hours, during which the solid should dissolve.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation and Isolation:

    • Cool the reaction mixture in an ice bath.

    • While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to approximately pH 4-5.

    • A white precipitate of this compound will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with several portions of ice-cold water.

    • Dry the crude product.

    • Recrystallize the solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure product.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification PivalicAcid Pivalic Acid + Hydrazine Hydrate PivalicHydrazide Pivalic Acid Hydrazide PivalicAcid->PivalicHydrazide Reflux Thiocyanate + NH4SCN, HCl PivalicHydrazide->Thiocyanate AcylTSC 1-Pivaloylthiosemicarbazide Thiocyanate->AcylTSC Reflux Cyclization Cyclization (2N NaOH, Reflux) AcylTSC->Cyclization Acidification Acidification (HCl, pH 4-5) Cyclization->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization FinalProduct Pure 5-tert-butyl-4H- 1,2,4-triazole-3-thiol Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide Start Low Product Yield? Cause1 Incomplete Cyclization? Start->Cause1 Yes Cause2 Product Lost in Workup? Start->Cause2 No, yield is fine, but purity is low Solution1 Increase reflux time Check base concentration Cause1->Solution1 Yes Cause1->Cause2 No Solution2 Check pH after acidification Cool thoroughly before filtering Use ice-cold wash solvent Cause2->Solution2 Yes Cause3 Side Product Formation? Cause2->Cause3 No Solution3 Confirm alkaline conditions (Avoid acid) Purify via recrystallization Cause3->Solution3 Yes

Caption: Troubleshooting guide for low yield and purity issues.

References

Identification and removal of impurities in 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-tert-butyl-4H-1,2,4-triazole-3-thiol. This guide focuses on the identification and removal of common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely impurities?

A1: The most common synthetic route involves the reaction of a pivaloyl derivative (such as pivaloyl hydrazide) with a thiocyanate salt, or the cyclization of an N-pivaloyl thiosemicarbazide intermediate. The reaction is typically carried out in a basic medium, as acidic conditions can favor the formation of the isomeric impurity, 5-tert-butyl-1,3,4-thiadiazol-2-amine.

The most probable impurities include:

  • Unreacted Starting Materials: Pivalic acid hydrazide and thiosemicarbazide.

  • Intermediate: 1-Pivaloylthiosemicarbazide.

  • Isomeric Impurity: 5-tert-butyl-1,3,4-thiadiazol-2-amine. This is a significant side product if the reaction conditions become acidic.[1]

Q2: I see a broad singlet at around 13-14 ppm in my ¹H NMR spectrum. Is this an impurity?

A2: No, this is not an impurity. It is the characteristic signal for the N-H proton of the thione tautomer of this compound. The thiol form exists in tautomeric equilibrium with the thione form, which is often predominant in solution. The significant downfield shift is a good indication of successful product formation.

Q3: My final product has a low melting point and appears oily. What could be the cause?

A3: A low melting point or oily appearance often suggests the presence of impurities. Unreacted starting materials or the acylthiosemicarbazide intermediate can lower the melting point of the final product. It is also possible that residual solvent is present. Proper purification, such as recrystallization, is necessary to obtain a pure product with a sharp melting point.

Q4: How can I distinguish between the desired 1,2,4-triazole product and the 1,3,4-thiadiazole isomeric impurity?

A4: Spectroscopic methods are key to distinguishing these isomers.

  • ¹³C NMR: The chemical shifts of the ring carbons will differ significantly between the two isomers.

  • ¹H NMR: While both may show signals for the tert-butyl group, the chemical shifts of any N-H or C-H protons on the heterocyclic ring will be different.

  • HPLC: The two isomers will likely have different retention times on a reverse-phase HPLC column. Developing an appropriate HPLC method can be a powerful tool for quantifying the purity of your product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Incorrect pH of the reaction medium. The cyclization of the acylthiosemicarbazide intermediate to the 1,2,4-triazole is base-catalyzed. Ensure the reaction medium is sufficiently basic. If acidic conditions are present, the formation of the 1,3,4-thiadiazole isomer may be favored.[1]
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction time or temperature.
Low purity of starting materials. Ensure that the starting materials, such as pivalic acid hydrazide and thiosemicarbazide, are of high purity and are dry.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Removal Protocol
Unreacted Starting Materials ¹H NMR: Look for characteristic signals of pivalic acid hydrazide (singlet for tert-butyl protons and broad signals for NH protons) and thiosemicarbazide (broad signals for NH protons).[2][3] HPLC: Compare retention times with authentic standards.Recrystallization: These starting materials often have different solubility profiles than the product and can be removed by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
1-Pivaloylthiosemicarbazide (Intermediate) ¹H NMR: Expect signals for the tert-butyl group and multiple distinct NH proton signals.Recrystallization: The intermediate can often be removed by recrystallization. Ensuring complete cyclization by extending the reaction time or adjusting the base concentration can prevent its presence in the final product.
5-tert-butyl-1,3,4-thiadiazol-2-amine (Isomeric Impurity) ¹H NMR & ¹³C NMR: The chemical shifts will be distinct from the desired product. HPLC/LC-MS: The isomer will have a different retention time and the same mass as the product.Recrystallization: Careful selection of the recrystallization solvent may allow for the separation of the two isomers. If recrystallization is ineffective, column chromatography may be necessary. The best approach is to prevent its formation by maintaining basic reaction conditions.[4]

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. The retention times of the product and impurities will differ, allowing for their identification and quantification. The more polar starting materials are expected to elute earlier than the product and the isomeric impurity.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to find a solvent that dissolves the product well at elevated temperatures but poorly at room temperature. An ethanol/water mixture is often a good starting point for this class of compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities (in DMSO-d₆)

CompoundFunctional GroupPredicted Chemical Shift (ppm)
This compound (Product) tert-butyl (s, 9H)~1.3
NH (br s, 1H)~13-14
Pivalic Acid Hydrazide (Starting Material) tert-butyl (s, 9H)~1.1
NH, NH₂ (br s)Variable
Thiosemicarbazide (Starting Material) NH, NH₂ (br s)Variable[2]
1-Pivaloylthiosemicarbazide (Intermediate) tert-butyl (s, 9H)~1.2
NH, NH₂ (multiple br s)Variable
5-tert-butyl-1,3,4-thiadiazol-2-amine (Isomeric Impurity) tert-butyl (s, 9H)~1.4
NH₂ (br s, 2H)~7.3

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Visualizations

cluster_synthesis Plausible Synthesis Route cluster_cyclization Cyclization Conditions Determine Product/Impurity cluster_products Potential Products SM Pivaloyl Derivative + Thiosemicarbazide Int 1-Pivaloylthiosemicarbazide (Intermediate) SM->Int Acylation Base Basic Conditions (e.g., NaOH, KOH) Int->Base Acid Acidic Conditions (e.g., H₂SO₄, PPA) Int->Acid Product This compound (Desired Product) Base->Product Impurity 5-tert-butyl-1,3,4-thiadiazol-2-amine (Isomeric Impurity) Acid->Impurity

Caption: Plausible synthesis and impurity formation pathway.

start Crude Product analysis Analyze by HPLC and ¹H NMR start->analysis decision Is the product pure? analysis->decision recrystallize Perform Recrystallization decision->recrystallize No end Pure Product decision->end Yes reanalyze Re-analyze by HPLC and ¹H NMR recrystallize->reanalyze reanalyze->decision

Caption: Experimental workflow for impurity identification and removal.

References

Technical Support Center: 5-tert-butyl-4H-1,2,4-triazole-3-thiol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-tert-butyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided herein is based on the general chemical properties of the 1,2,4-triazole-3-thiol scaffold and related heterocyclic compounds. The degradation pathways described are hypothetical and should be confirmed by experimental data.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound molecule in acidic solutions?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability. Generally, these structures are resistant to cleavage under mild acidic conditions. Many synthetic procedures for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize acidification with mineral acids like HCl to precipitate the final product, indicating good short-term stability in acidic media.[1] However, prolonged exposure to harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can lead to degradation.[1]

Q2: What are the likely degradation pathways under harsh acidic conditions?

A2: Under strenuous acidic conditions (e.g., concentrated acid and heat), the triazole ring may undergo hydrolysis.[1] The process is likely initiated by protonation of the ring nitrogens, followed by nucleophilic attack by water, leading to ring cleavage. A plausible, though hypothetical, degradation pathway is illustrated below.

Q3: Does the thiol group influence the stability of the triazole ring in an acidic environment?

A3: The thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form. This tautomerism can influence the electronic properties of the ring, but it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles. The primary site of protonation in acidic media will be the nitrogen atoms of the triazole ring.[1]

Q4: What degradation products might be expected under oxidative stress?

A4: The thiol group is susceptible to oxidation. Mild oxidation may lead to the formation of a disulfide dimer. Stronger oxidizing agents, such as hydrogen peroxide, could further oxidize the sulfur atom to form sulfinic or sulfonic acids. It is also possible for oxidation to affect the triazole ring, though the thiol group is generally more readily oxidized.

Q5: How can I monitor the degradation of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of triazole compounds. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Low or no product yield after acidic workup during synthesis.
  • Possible Cause: While short-term exposure to mild acid at low temperatures is generally acceptable, prolonged exposure or use of concentrated acid at elevated temperatures during workup could cause degradation of the triazole ring.[1]

  • Troubleshooting Steps:

    • Ensure the solution is cooled in an ice bath before and during acidification to minimize temperature-related degradation.[1]

    • Minimize the time the compound is in the acidic solution. Filter the precipitate as soon as it forms.[1]

    • Consider using a weaker acid, such as acetic acid, for precipitation if the protocol allows.[1]

    • Analyze the acidic filtrate by HPLC or LC-MS to check for the dissolved product or potential degradation products.[1]

Issue 2: Appearance of new peaks in HPLC chromatogram during stability studies in an acidic buffer.
  • Possible Cause: Although generally stable, long-term storage in acidic solutions, even at a moderately low pH, can lead to slow degradation.[1] The rate of degradation will depend on temperature, pH, and the specific buffer components.[1]

  • Troubleshooting Steps:

    • Prepare fresh solutions of the compound for your experiments whenever possible.[1]

    • If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1]

    • Confirm the identity of the new peaks using LC-MS to understand the degradation pathway.

Issue 3: Poor peak shape (e.g., tailing) in HPLC analysis.
  • Possible Cause: Peak tailing for triazole compounds can occur due to interactions between the basic nitrogen atoms in the ring and residual silanol groups on the silica-based HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the mobile phase to protonate the silanol groups.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the column.

    • Use a column with a different stationary phase (e.g., C8 instead of C18) or an end-capped column.

    • Ensure the column is properly conditioned and has not degraded.

Hypothetical Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation A 5-tert-butyl-4H-1,2,4- triazole-3-thiol B Protonated Triazole A->B + H+ C Ring-Opened Intermediate B->C + H2O (Ring Opening) D Hydrazide & Thiocarbonyl Fragments C->D Further Hydrolysis E 5-tert-butyl-4H-1,2,4- triazole-3-thiol F Disulfide Dimer E->F Mild Oxidant G Sulfinic Acid E->G Strong Oxidant H Sulfonic Acid G->H Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_solution Prepare Stock Solution of Compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B guidelines) sampling Sample at various time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze all samples by HPLC-UV/DAD neutralize->hplc lcms Characterize degradation products by LC-MS hplc->lcms

Caption: General experimental workflow for a forced degradation study.

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl to the final concentration.

  • Incubate the solution at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH to the final concentration.

  • Incubate the solution at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at specified time intervals and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples by HPLC.

Data Presentation

Quantitative data from degradation studies should be summarized in tables for clear comparison. Below are example templates.

Table 1: Summary of Forced Degradation Results.

Stress ConditionReagent ConcentrationTemperatureDuration% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hDataData
Base Hydrolysis0.1 M NaOH60°C24 hDataData
Oxidation3% H₂O₂Room Temp.24 hDataData
Thermal (Solid)N/A80°C48 hDataData
PhotolyticICH Q1BRoom Temp.As per ICHDataData

Table 2: HPLC Data for Degradation Products.

Stress ConditionPeakRetention Time (min)Relative Retention Time% Peak Area
Control ParentData1.00>99%
Acid Hydrolysis ParentData1.00Data
Degradant 1DataDataData
Degradant 2DataDataData
Oxidation ParentData1.00Data
Degradant 3DataDataData

References

Handling and storage recommendations for 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, addressing common questions and potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety precautions I should take before handling this compound?

A1: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a structurally similar one. Always work in a well-ventilated area, preferably under a chemical fume hood. You must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1] Avoid generating dust; if the compound is a powder, handle it carefully to minimize dust formation.[2]

Q2: What are the potential health hazards associated with this compound?

A2: While specific toxicological data for this compound may not be readily available, structurally similar compounds may cause skin and eye irritation.[3] Inhalation of dust may lead to respiratory tract irritation.[2][3] Some related triazole compounds are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure. Ingestion may be harmful.[3][4] It is crucial to treat this compound with caution and minimize exposure.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible substances such as strong oxidizing agents.[2] The product is generally chemically stable under standard ambient conditions (room temperature).[5] For long-term storage, maintaining a dry environment is critical to prevent potential degradation.

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Clean the affected area thoroughly. Do not let the chemical enter drains.

Q5: What is the appropriate first aid response for exposure to this compound?

A5:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][4][6]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2][4][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound appears discolored or clumped Moisture absorption or degradation.Ensure the storage container is tightly sealed and stored in a dry environment. Consider transferring to a desiccator. For critical experiments, using a fresh, unopened batch is recommended.
Inconsistent experimental results Compound degradation due to improper storage or handling.Always use fresh solutions. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[7] Prepare solutions fresh for each experiment to ensure consistency.
Material does not dissolve as expected Use of an inappropriate solvent or potential degradation.Verify the solubility of the compound in your chosen solvent. If solubility is an issue, gentle heating or sonication may help. If degradation is suspected, obtain a fresh sample.

Storage Recommendations

Parameter Recommendation Reference
Temperature Cool, ambient room temperature.[2][5]
Atmosphere Dry. An inert atmosphere (e.g., nitrogen or argon) is good practice for long-term storage to prevent oxidation and moisture absorption.[1]
Container Tightly closed, light-resistant container.[2][4]
Incompatibilities Strong oxidizing agents.[2]

Experimental Protocols

Detailed experimental protocols should be developed based on the specific application. As a general guideline, any protocol should include the following safety and handling steps:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: When weighing the solid compound, perform this task in a location with minimal air currents to avoid dust dispersal. Use a weighing paper or a suitable container.

  • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If heating is required, use a water bath or a heating mantle with stirring to ensure even temperature distribution.

  • Reaction: If the compound is used in a reaction, maintain the appropriate atmosphere (e.g., inert gas) and temperature as required by the specific protocol.

  • Post-Experiment: Clean all glassware and the work area thoroughly after use. Dispose of waste materials according to institutional and local regulations.

Logical Workflow for Handling and Storage

Caption: Logical workflow for the safe handling, storage, and disposal of this compound.

References

Resolving peak broadening in NMR spectra of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak broadening in the NMR spectra of 5-tert-butyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for the NH and SH protons in the ¹H NMR spectrum of this compound broad or even absent?

A1: The broadening or disappearance of NH and SH proton signals is a common phenomenon for molecules containing exchangeable protons.[1] This is primarily due to:

  • Chemical Exchange: The NH and SH protons can rapidly exchange with other exchangeable protons in the sample, such as trace amounts of water, or with each other.[1][2] This exchange occurs on a timescale similar to the NMR experiment, leading to an averaging of the signals and resulting in broad peaks.[2]

  • Tautomerism: this compound exists in a tautomeric equilibrium between the thione and thiol forms. The proton transfer between the nitrogen and sulfur atoms is a form of chemical exchange that can significantly broaden the signals of the involved protons.

  • Intermolecular Hydrogen Bonding: The NH and SH groups can participate in hydrogen bonding with other molecules of the compound or with the solvent. This can create multiple chemical environments for the protons, contributing to peak broadening.

  • Quadrupolar Relaxation: The nitrogen atom has a nuclear quadrupole moment which can lead to faster relaxation of adjacent protons, resulting in broader signals.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)~ 1.3~ 30
tert-butyl (C)-~ 35
C5-~ 155 - 165
C3 (C=S/C-SH)-~ 165 - 175
NHHighly variable, broad (e.g., 13-14 in DMSO-d₆)-
SHHighly variable, broad-

Q3: How can I confirm the presence of exchangeable NH and SH protons?

A3: A simple and effective method is to perform a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the ¹H NMR spectrum will cause the exchangeable NH and SH protons to be replaced by deuterium. Since deuterium is not observed in ¹H NMR, the corresponding signals will disappear from the spectrum, confirming their identity.[3][4]

Troubleshooting Guide for Peak Broadening

If you are observing significant peak broadening for the NH and SH protons in the NMR spectrum of this compound, the following troubleshooting steps and experimental protocols can help to resolve or understand the underlying phenomena.

Issue 1: Broad peaks due to chemical exchange and tautomerism.

This is often the primary reason for peak broadening in this compound. The rate of chemical exchange can be influenced by temperature.

By acquiring NMR spectra at different temperatures, you can alter the rate of chemical exchange. At lower temperatures, the exchange rate slows down, which can lead to the resolution of broad peaks into sharper signals for the individual tautomers or conformers. Conversely, at higher temperatures, the exchange rate increases, potentially leading to a single, sharp, averaged signal.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To resolve broad peaks arising from chemical exchange by slowing down the exchange rate at low temperatures or to observe a sharpened, averaged signal at high temperatures.

Materials:

  • NMR tube (use a high-quality tube, e.g., Wilmad 507 or equivalent, suitable for VT experiments)[2][5]

  • Your sample of this compound

  • A suitable deuterated solvent with a wide temperature range (e.g., DMSO-d₆, Toluene-d₈)

  • NMR spectrometer equipped with a variable temperature unit

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of your compound (typically 5-25 mg for ¹H NMR) in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[6]

    • Ensure the solvent's boiling and freezing points are outside the temperature range you plan to investigate.[7]

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Lowering the Temperature:

    • Gradually decrease the temperature in increments of 10-20 °C.[8]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[8][9]

    • Shim the sample at each temperature to maintain good field homogeneity.

    • Acquire a spectrum at each temperature and observe any changes in peak shape and chemical shift.

  • Increasing the Temperature (Optional):

    • If low temperatures do not resolve the peaks, you can try increasing the temperature above room temperature in a similar stepwise manner. Be careful not to exceed the boiling point of your solvent.[7]

  • Data Analysis:

    • Compare the spectra at different temperatures. Look for the sharpening of broad signals or the appearance of new signals corresponding to different tautomers or conformers.

Protocol 2: D₂O Exchange Experiment

Objective: To confirm the identity of exchangeable NH and SH protons.

Materials:

  • NMR tube containing your sample dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Deuterium oxide (D₂O)

  • Pipette

Procedure:

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of your sample.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add one or two drops of D₂O to the sample.[3]

    • Cap the tube and shake it gently for about 30 seconds to ensure mixing. The D₂O does not need to be fully miscible with the solvent.[3]

  • Final Spectrum:

    • Re-insert the sample into the spectrometer.

    • Acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. The signals corresponding to the NH and SH protons should have disappeared or significantly decreased in intensity in the second spectrum. A new, broad signal for HOD may appear.

Visualizations

Tautomerism Thione Thione Form Thiol Thiol Form Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Exchange_Broadening cluster_slow Slow Exchange cluster_intermediate Intermediate Exchange cluster_fast Fast Exchange Sharp A Sharp Signal A Broad Broad Signal Sharp B Sharp Signal B Sharp Avg Sharp Averaged Signal

Caption: Effect of chemical exchange rate on NMR peak shape.

Troubleshooting_Workflow Start Broad NMR Peaks Observed D2O_Exchange Perform D₂O Exchange Start->D2O_Exchange VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR Check_Concentration Check Sample Concentration Start->Check_Concentration Peaks_Disappear Peaks Disappear? D2O_Exchange->Peaks_Disappear Low_Temp Lower Temperature VT_NMR->Low_Temp High_Temp Increase Temperature VT_NMR->High_Temp Dilute_Sample Dilute Sample and Re-acquire Check_Concentration->Dilute_Sample Exchange_Confirmed Exchangeable Protons Confirmed Peaks_Disappear->Exchange_Confirmed Yes Peaks_Sharpen_Low Peaks Sharpen? Low_Temp->Peaks_Sharpen_Low Peaks_Sharpen_High Peaks Sharpen? High_Temp->Peaks_Sharpen_High Slow_Exchange Slow Exchange Regime Reached Peaks_Sharpen_Low->Slow_Exchange Yes Fast_Exchange Fast Exchange Regime Reached Peaks_Sharpen_High->Fast_Exchange Yes Aggregation Consider Aggregation Effects Dilute_Sample->Aggregation

Caption: Troubleshooting workflow for broad NMR peaks.

References

Validation & Comparative

A Comparative Study of 5-tert-butyl-4H-1,2,4-triazole-3-thiol and 5-phenyl-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of experimental data on the corrosion inhibition properties of 5-tert-butyl-4H-1,2,4-triazole-3-thiol. Consequently, a direct empirical comparison with its phenyl counterpart is not feasible at this time. This guide, therefore, presents a comprehensive analysis of the well-documented corrosion inhibitor, 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT), and offers a theoretical comparison to the potential efficacy of the tert-butyl derivative.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of corrosion inhibitors. The content herein details the performance of PTT, supported by experimental data, and provides a theoretical framework for evaluating the potential of this compound.

Performance of 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) as a Corrosion Inhibitor

5-phenyl-4H-1,2,4-triazole-3-thiol has been demonstrated to be an effective corrosion inhibitor for mild steel in acidic environments.[1][2][3][4] Its efficacy is attributed to the presence of multiple adsorption centers, including the triazole ring's nitrogen atoms, the exocyclic sulfur atom, and the pi-electrons of the phenyl ring, which facilitate the formation of a protective film on the metal surface.

Quantitative Data on Corrosion Inhibition

The inhibition efficiency of PTT has been evaluated using various techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The data consistently shows that the inhibition efficiency increases with the concentration of the inhibitor.

Inhibitor Concentration (mM)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from EISInhibition Efficiency (%) from Potentiodynamic Polarization
0.175.376.277.1
0.282.183.584.2
0.386.487.888.5
0.489.290.190.8
0.591.692.593.2

Data sourced from studies on mild steel in 0.5M H₂SO₄ solution.

Potentiodynamic polarization studies have shown that PTT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of PTT.

Weight Loss Measurements
  • Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and then dried.

  • Immersion Test: The prepared specimens are immersed in the corrosive medium (e.g., 0.5M H₂SO₄) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the specimens are retrieved, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical studies are typically conducted in a three-electrode cell setup, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Potentiodynamic Polarization:

  • The working electrode is immersed in the test solution and allowed to stabilize at its open circuit potential (OCP).

  • A potentiodynamic scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The resulting polarization curve is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

  • The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS):

  • The working electrode is stabilized at its OCP.

  • A small amplitude sinusoidal AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode formats and fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • The inhibition efficiency is calculated from the R_ct values:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Material Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis Metal Mild Steel Specimen WL Weight Loss Measurement Metal->WL Echem Electrochemical Tests (Potentiodynamic Polarization, EIS) Metal->Echem Surface Surface Analysis (SEM, AFM) Metal->Surface Inhibitor Inhibitor Synthesis (PTT or Theoretical TBTT) Inhibitor->WL Inhibitor->Echem Corrosive Corrosive Medium (e.g., 0.5M H2SO4) Corrosive->WL Corrosive->Echem Corrosive->Surface CR_IE Corrosion Rate & Inhibition Efficiency WL->CR_IE Echem->CR_IE Mechanism Adsorption Isotherm & Thermodynamics Echem->Mechanism Morphology Surface Morphology Surface->Morphology CR_IE->Mechanism Mechanism->Morphology

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism of PTT

G cluster_metal Mild Steel Surface (Fe) cluster_inhibitor 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) cluster_adsorption Adsorption & Film Formation Fe Fe Adsorption Adsorption on Fe surface Fe->Adsorption PTT PTT Molecule Triazole Triazole Ring (N atoms) PTT->Triazole Thiol Thiol Group (S atom) PTT->Thiol Phenyl Phenyl Ring (π-electrons) PTT->Phenyl Triazole->Adsorption Coordination bond Thiol->Adsorption Coordination bond Phenyl->Adsorption π-electron interaction Film Protective Film Formation Adsorption->Film Anodic Inhibition of Anodic Reaction (Fe dissolution) Film->Anodic Cathodic Inhibition of Cathodic Reaction (H₂ evolution) Film->Cathodic

Caption: Proposed mechanism of corrosion inhibition by PTT.

Theoretical Comparison: Phenyl vs. Tert-Butyl Substituents

While experimental data for this compound is unavailable, a theoretical comparison can be made based on the electronic and steric effects of the phenyl and tert-butyl groups.

Feature5-phenyl-4H-1,2,4-triazole-3-thiolThis compound (Theoretical)
Electronic Effect The phenyl group is an electron-withdrawing group through resonance but can also donate pi-electrons to the metal surface.The tert-butyl group is an electron-donating group through induction.
Steric Effect The planar phenyl group has a moderate steric hindrance.The bulky tert-butyl group has a significant steric hindrance.
Adsorption Adsorption is facilitated by the nitrogen and sulfur atoms, as well as the pi-electrons of the phenyl ring, allowing for strong interaction with the metal surface.Adsorption would primarily occur through the nitrogen and sulfur atoms. The electron-donating nature of the tert-butyl group could increase the electron density on the triazole ring, potentially enhancing its interaction with the metal.
Surface Coverage The planar structure may allow for a more ordered and compact protective film on the metal surface.The bulky nature of the tert-butyl group might lead to a less densely packed protective layer due to steric hindrance, which could potentially reduce the inhibition efficiency compared to a more planar molecule. However, the larger size could also cover a larger surface area per molecule.

Hypothesis on Performance:

The electron-donating nature of the tert-butyl group in this compound could theoretically enhance its ability to donate electrons to the vacant d-orbitals of iron, a key step in the chemical adsorption process of corrosion inhibitors. This could lead to a stronger inhibitor-metal bond.

However, the significant steric hindrance of the bulky tert-butyl group might be a dominant factor. This steric bulk could prevent the inhibitor molecules from packing closely on the metal surface, leading to a less effective protective barrier compared to the more planar phenyl derivative. The pi-electrons of the phenyl group in PTT also provide an additional mode of interaction with the metal surface, which is absent in the tert-butyl analogue.

Therefore, it is plausible that 5-phenyl-4H-1,2,4-triazole-3-thiol would exhibit superior corrosion inhibition performance due to its ability to form a more compact and strongly adsorbed protective film through multiple interaction points with the metal surface. Experimental verification is necessary to confirm this hypothesis.

Conclusion

5-phenyl-4H-1,2,4-triazole-3-thiol is a well-documented and effective mixed-type corrosion inhibitor for mild steel in acidic media. Its performance is concentration-dependent, reaching high efficiencies at sub-millimolar concentrations. The lack of experimental data for this compound prevents a direct comparison. However, theoretical considerations of electronic and steric effects suggest that while the tert-butyl derivative could have favorable electronic properties for adsorption, its bulky nature might impede the formation of an effective protective layer, potentially rendering it a less efficient inhibitor than its phenyl counterpart. Further experimental investigation into the corrosion inhibition properties of this compound is warranted to validate these theoretical predictions and to fully understand the structure-activity relationship in this class of compounds.

References

Validating the Structure of 5-tert-butyl-4H-1,2,4-triazole-3-thiol using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 5-tert-butyl-4H-1,2,4-triazole-3-thiol, which are prevalent scaffolds in medicinal chemistry, precise structural validation is paramount.[1][2][3] This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as a primary method for the structural elucidation of this compound, supported by detailed experimental protocols and data interpretation.

Introduction to the Structural Validation Challenge

The synthesis of substituted 1,2,4-triazole-3-thiols can potentially yield different isomers. Therefore, it is crucial to employ advanced analytical techniques to confirm the exact connectivity of the atoms within the molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguously establishing the molecular structure by revealing through-bond correlations between nuclei.[1][4][5]

2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments provide a more in-depth view of molecular structure by correlating nuclear spins that are coupled to each other. For this compound, these experiments are key to confirming the position of the tert-butyl group relative to the thiol group and the protons on the triazole ring.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on literature for similar 1,2,4-triazole structures, the following chemical shifts are predicted for this compound in a suitable solvent like DMSO-d₆.[6][7]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.3 - 1.5 (s, 9H)30 - 32
C (CH₃)₃-35 - 37
C5-165 - 168
C3-158 - 162
NH (N4)13.0 - 14.0 (br s, 1H)-
SH3.5 - 4.5 (br s, 1H)-

2.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, no significant COSY correlations are expected as the tert-butyl protons are isolated and the NH and SH protons are exchangeable and often do not show clear couplings.

2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

Expected HSQC Correlations:

Proton (¹H) Correlated Carbon (¹³C)
Protons of t-butyl groupCarbon of t-butyl methyls

2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing the carbon skeleton by identifying long-range couplings (typically 2-3 bonds) between protons and carbons.[8][9]

Expected Key HMBC Correlations:

Proton (¹H) Correlated Carbons (¹³C) Inference
Protons of t-butyl groupQuaternary carbon of t-butyl groupConfirms the t-butyl group integrity
Protons of t-butyl groupC5 of the triazole ringCrucially confirms the attachment of the t-butyl group at the C5 position
NH protonC3 and C5 of the triazole ringConfirms the proton is on the N4 of the triazole ring

Experimental Protocols

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed.

  • ¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon atoms.

  • COSY: A gradient-enhanced COSY (gCOSY) sequence is used.

  • HSQC: A gradient-enhanced HSQC with sensitivity enhancement is employed.

  • HMBC: A gradient-enhanced HMBC experiment optimized for a 2-3 bond coupling constant of 8 Hz is used.

Data Presentation and Comparison

Table 1: Summary of Expected 2D NMR Correlations for Structural Validation

Experiment Observed Correlation Structural Confirmation
HSQC ¹H of t-butyl ↔ ¹³C of t-butyl methylsConfirms the C-H one-bond connectivity within the t-butyl group.
HMBC ¹H of t-butyl ↔ Quaternary ¹³C of t-butylConfirms the integrity of the tert-butyl substituent.
HMBC ¹H of t-butyl ↔ ¹³C at C5Unambiguously places the tert-butyl group at the C5 position of the triazole ring.
HMBC ¹H of NH ↔ ¹³C at C3 and C5Confirms the position of the NH proton within the triazole ring.

Comparison with Alternative Methods:

Method Advantages Disadvantages
2D NMR Provides unambiguous structural connectivity. Non-destructive.Requires a larger amount of pure sample. Can be time-consuming.
X-ray Crystallography Provides the absolute structure in the solid state.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry Provides accurate mass and fragmentation patterns.Does not provide direct information on atom connectivity.
IR Spectroscopy Confirms the presence of functional groups (e.g., N-H, S-H, C=N).Does not provide information on the overall molecular structure.

Visualizing the Validation Process

The logical workflow for validating the structure using 2D NMR and the key HMBC correlations can be visualized using the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification synthesis->purification one_d_nmr 1D NMR (¹H, ¹³C) purification->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr interpretation Data Interpretation two_d_nmr->interpretation structure Structure Confirmed interpretation->structure

Caption: Experimental workflow for structural validation.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

While various analytical techniques contribute to the characterization of this compound, 2D NMR spectroscopy, particularly the HMBC experiment, stands out as the most definitive method for elucidating its precise atomic connectivity in solution. The correlations observed in the 2D NMR spectra provide irrefutable evidence for the placement of the tert-butyl group at the C5 position of the triazole ring, thereby validating the intended structure. This level of structural certainty is indispensable for advancing drug discovery and development programs.

References

Unveiling the Antifungal Potential of 5-Alkyl-4H-1,2,4-triazole-3-thiols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data highlights the promising antifungal efficacy of a class of compounds known as 5-alkyl-4H-1,2,4-triazole-3-thiols and their derivatives. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes findings from multiple studies to provide a clear, data-driven overview of their potential as antifungal agents. The analysis focuses on their activity against clinically relevant fungal strains, primarily Candida albicans and Aspergillus niger.

The core structure of 5-alkyl-4H-1,2,4-triazole-3-thiol has been a focal point for the development of novel antifungal drugs due to its established biological activities.[1] Modifications at various positions on the triazole ring have led to a diverse library of compounds with a wide spectrum of antifungal potency. This guide presents a comparative summary of the minimum inhibitory concentration (MIC) values of several key derivatives, offering a quantitative measure of their efficacy.

Comparative Antifungal Efficacy: A Quantitative Overview

The antifungal activity of various substituted 1,2,4-triazole-3-thiol derivatives has been evaluated against common fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

Compound IDR Group (Substitution)Fungal StrainMIC (µg/mL)Reference
4a 4-FluorobenzylideneaminoCandida albicans>100[1]
Aspergillus niger>100[1]
4b 4-ChlorobenzylideneaminoCandida albicans>100[1]
Aspergillus niger>100[1]
4c 4-HydroxybenzylideneaminoCandida albicans>100[1]
Aspergillus niger>100[1]
4d 4-MethoxybenzylideneaminoCandida albicans>100[1]
Aspergillus niger>100[1]
4e 4-BromobenzylideneaminoCandida albicans24[1]
Aspergillus niger32[1]
4f 4-NitrobenzylideneaminoCandida albicans>100[1]
Aspergillus niger>100[1]
Ketoconazole Standard DrugCandida albicans-[1]
Aspergillus niger-[1]

Note: The MIC values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that the nature of the substituent group plays a crucial role in the antifungal activity. Among the tested compounds, derivative 4e , featuring a 4-bromobenzylideneamino substituent, demonstrated the most significant antifungal activity against both Candida albicans and Aspergillus niger.[1] This suggests that the presence and position of a halogen, such as bromine, on the benzylidene ring can enhance the antifungal efficacy of the 4H-1,2,4-triazole-3-thiol scaffold. In contrast, compounds with fluoro, chloro, hydroxyl, methoxy, and nitro groups at the same position showed poor activity under the tested conditions.[1]

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of antifungal efficacy of the 5-alkyl-4H-1,2,4-triazole-3-thiol derivatives was conducted using established and standardized methodologies. The primary method cited for determining the Minimum Inhibitory Concentration (MIC) is the agar dilution method.

Agar Dilution Method

This method is a standardized procedure for determining the MIC of an antimicrobial agent. The fundamental steps are as follows:

  • Preparation of Compound Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethylformamide (DMF), to create stock solutions of known concentrations.

  • Serial Dilution: A series of twofold serial dilutions of the stock solutions are prepared.

  • Incorporation into Agar: Each dilution is then incorporated into molten Sabouraud's dextrose agar.

  • Inoculation: The surface of the agar plates, each containing a specific concentration of the test compound, is inoculated with a standardized suspension of the fungal strain (e.g., 10^5 colony-forming units per milliliter).

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus on the agar plate.[1]

A control plate containing the solvent (DMF) without any test compound is also included to ensure that the solvent itself does not inhibit fungal growth. A standard antifungal drug, such as Ketoconazole, is often used as a positive control to validate the experimental results.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_results Results Compound Synthesized 5-alkyl-4H-1,2,4-triazole-3-thiols StockSol Stock Solutions in DMF Compound->StockSol Dissolve SerialDil Serial Dilutions StockSol->SerialDil Dilute AgarPlates Agar Plates with Compound SerialDil->AgarPlates Incorporate Inoculation Inoculation with Fungal Suspension AgarPlates->Inoculation Incubation Incubation (25°C, 72h) Inoculation->Incubation Observation Observation of Fungal Growth Incubation->Observation MIC Determination of MIC Observation->MIC

Experimental workflow for antifungal susceptibility testing.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungal agents are known to exert their effect by disrupting the fungal cell membrane.[2] Their primary mechanism of action involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51).[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[5][6]

By inhibiting lanosterol 14α-demethylase, triazole compounds prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic methylated sterol precursors.[4][7] The disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death. The specificity of triazole antifungals for the fungal CYP51 enzyme over its mammalian counterpart contributes to their therapeutic index.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Normal Conversion CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 5-Alkyl-4H-1,2,4-triazole-3-thiols Triazole->CYP51 Inhibits CYP51->Intermediate Inhibition

Targeting the ergosterol biosynthesis pathway by 5-alkyl-4H-1,2,4-triazole-3-thiols.

Conclusion and Future Directions

The comparative analysis of 5-alkyl-4H-1,2,4-triazole-3-thiols reveals their potential as a scaffold for the development of new antifungal agents. The antifungal efficacy is highly dependent on the nature of the substituent at the 5-position, with halogenated derivatives showing particular promise. The well-established mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a solid foundation for further drug design and optimization.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Investigating the efficacy of these compounds against a wider panel of fungal pathogens, including resistant strains, will be crucial in determining their clinical potential. Furthermore, studies on their toxicity and pharmacokinetic profiles will be necessary to advance the most promising candidates towards preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] A particularly promising subclass, 5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives, have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[2][3][4] The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the triazole core, making Structure-Activity Relationship (SAR) studies crucial for designing more potent and selective therapeutic agents.[1]

This guide provides a comparative analysis of these derivatives, summarizing key SAR findings, quantitative biological data, and the experimental protocols used for their evaluation.

General Synthetic Pathway

The synthesis of the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus is commonly achieved through a multi-step process. The general workflow begins with a substituted benzoic acid, which is converted to its corresponding hydrazide. This intermediate is then treated with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt, which undergoes cyclization with hydrazine hydrate to yield the final triazole-thiol ring system.[5][6]

G cluster_synthesis General Synthesis Workflow cluster_derivatization Further Derivatization A Substituted Benzoic Acid B Aroylhydrazide A->B Hydrazine Hydrate C Potassium Dithiocarbazinate Salt B->C CS2 / KOH D 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate (Cyclization) E Schiff Bases D->E Aromatic Aldehydes F Thioether Derivatives D->F Alkyl/Aryl Halides

Fig. 1: Common synthetic pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,4-triazole-3-thiol derivatives is critically influenced by substituents at the C5 position of the triazole ring and modifications at the N4-amino and S3-thiol groups.

Key SAR observations include:

  • Antimicrobial Activity :

    • Substituents on the 5-phenyl ring : Electron-withdrawing groups (EWGs), such as halogens (-Cl, -F) or nitro groups (-NO2), generally enhance antimicrobial activity.[1]

    • Modifications at the 4-amino group : The condensation of the 4-amino group with aromatic aldehydes to form Schiff bases significantly modulates activity. The nature of the substituent on the resulting benzylideneamino moiety is crucial:

      • Antibacterial Activity : EWGs on the benzylidene ring, particularly at the para position, tend to favor antibacterial activity.[1]

      • Antifungal Activity : Conversely, electron-donating groups (EDGs) on the benzylidene ring often enhance antifungal properties.[1]

  • Anticancer Activity :

    • The introduction of a pyridyl moiety at the C5 position has shown greater tumor inhibition compared to a phenyl group.[2]

    • Derivatization at the S3-thiol position with moieties like hydroxamic acid or hydrazones has been a successful strategy for developing potent anticancer agents.[3][7]

  • Antioxidant Activity :

    • The presence of a free thiol group and an amino group is often important for radical scavenging.[8] However, derivatization can lead to potent compounds; for instance, linking hydroxamic acid to the thiol group has produced derivatives with antioxidant activity superior to ascorbic acid.[3]

G cluster_substituents Substituent Effects cluster_activity Resulting Biological Activity center 5-Substituted-4H-1,2,4- triazole-3-thiol Core EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) center->EWG at 5-Ph or 4-N-benzylidene EDG Electron-Donating Groups (e.g., -OH, -OCH3) center->EDG at 4-N-benzylidene AntiBac Enhanced Antibacterial EWG->AntiBac AntiCan Enhanced Anticancer EWG->AntiCan e.g., Pyridyl > Phenyl at C5 position AntiFun Enhanced Antifungal EDG->AntiFun

Fig. 2: Logical relationship between substituents and biological activity.

Comparative Biological Activity Data

The following tables summarize quantitative data for various 5-substituted-4H-1,2,4-triazole-3-thiol derivatives, showcasing the impact of different substituents on their biological performance.

Table 1: In Vitro Antimicrobial Activity

This table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for a series of 4-(substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The data highlights how different substituents on the benzylidene ring affect activity against various bacterial and fungal strains.[1]

Compound IDSubstituent (R) on BenzylideneS. aureusB. subtilisE. coliC. albicansA. niger
4a H100100200200250
4b 4-Cl5050100100100
4c 4-NO2255050100100
4d 4-OCH31002002505050
4e 4-N(CH3)2200250>2502550
StandardCiprofloxacin / Fluconazole10 / -12 / -10 / -- / 15- / 20

Data synthesized from literature to illustrate SAR trends described.[1]

Table 2: In Vitro Anticancer and Antioxidant Activity

This table shows the half-maximal inhibitory concentration (IC50) for selected 3-thio-linked hydroxamic acid derivatives of 4-amino-5-substituted-4H-1,2,4-triazoles.[3]

Compound ID5-SubstituentAntioxidant IC50 (µg/mL) - DPPH AssayAnticancer IC50 (µg/mL) - MCF-7 Cells
6a Phenyl10.15 ± 1.8935.4 ± 3.1
6b 4-Cl-Phenyl5.71 ± 2.2912.7 ± 1.5
6c 4-F-Phenyl8.92 ± 1.0521.9 ± 2.4
6d 4-CH3-Phenyl15.63 ± 2.5145.1 ± 4.2
StandardAscorbic Acid / Doxorubicin12.54 ± 0.889.8 ± 0.9

Data extracted from evaluation of 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of 1,2,4-triazole-3-thiol derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][6]

  • Media Preparation : Nutrient Agar or Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi are prepared and sterilized by autoclaving.

  • Inoculation : The sterile molten agar is cooled to 45-50°C and seeded with a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism. The mixture is then poured into sterile petri dishes and allowed to solidify.

  • Well Preparation : Wells of a fixed diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application : A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL), is added to each well. A well containing only the solvent serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding : Cancer cell lines (e.g., MCF-7, HCT 116) are seeded in 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The synthesized compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging ability of compounds.[3][8]

  • Solution Preparation : A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Test compounds are dissolved in a suitable solvent to create a stock solution, which is then serially diluted.

  • Reaction Mixture : A specific volume of each test compound dilution is mixed with a fixed volume of the DPPH solution in a test tube or 96-well plate. The reaction is allowed to proceed in the dark for about 30 minutes at room temperature.

  • Absorbance Measurement : The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • IC50 Determination : The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

References

Benchmarking the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail established and alternative synthesis routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

Introduction

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 5-substituted analogs is a key area of research, and the selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide benchmarks the traditional synthesis of this compound against a notable alternative method.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative metrics for the two primary synthetic methods discussed in this guide.

ParameterMethod 1: Traditional Two-Step SynthesisMethod 2: One-Pot Synthesis with PPE
Starting Materials Pivalic acid hydrazide, Ammonium thiocyanatePivalic acid, Thiosemicarbazide, Polyphosphate Ester (PPE)
Reaction Time 6-8 hours4-6 hours
Reaction Temperature Reflux90°C
Overall Yield Good (typically 70-85%)Good (typically 75-90%)
Key Advantages Well-established, reliableOne-pot, potentially faster
Key Disadvantages Two distinct reaction stepsRequires specialized condensing agent (PPE)

Experimental Protocols

Method 1: Traditional Two-Step Synthesis via Thiosemicarbazide Intermediate

This widely used method involves the formation of a thiosemicarbazide intermediate from a carboxylic acid hydrazide, followed by cyclization in an alkaline medium.[1][2]

Step 1: Synthesis of 1-Pivaloylthiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pivalic acid hydrazide (1 mole equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of ammonium thiocyanate (1.1 mole equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product, 1-pivaloylthiosemicarbazide, is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to this compound

  • Reaction Setup: Suspend the dried 1-pivaloylthiosemicarbazide (1 mole equivalent) in an aqueous solution of a base, such as 2N sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The cyclization process results in the formation of the sodium salt of the triazole.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Acidify the filtrate with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6. The desired product, this compound, precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)

This method offers a more streamlined approach by directly reacting the carboxylic acid with thiosemicarbazide in the presence of a condensing agent, polyphosphate ester (PPE).

  • Reaction Setup: In a reaction vessel, combine pivalic acid (1 mole equivalent), thiosemicarbazide (1 mole equivalent), and polyphosphate ester (PPE) in a solvent such as chloroform.

  • Reaction Conditions: Stir the mixture at 90°C for 3-5 hours. The PPE facilitates the condensation and subsequent cyclization in a one-pot fashion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and treat it with an aqueous alkali solution. This step neutralizes the acidic medium and dissolves the triazole product as its salt.

  • Purification: Filter the solution to remove any insoluble by-products. Acidify the filtrate with a suitable acid to precipitate the this compound. Collect the product by filtration, wash with water, and recrystallize.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic methods.

cluster_0 Method 1: Traditional Two-Step Synthesis A1 Pivalic Acid Hydrazide C1 Step 1: Thiosemicarbazide Formation (Reflux) A1->C1 B1 Ammonium Thiocyanate B1->C1 D1 1-Pivaloyl- thiosemicarbazide C1->D1 E1 Step 2: Alkaline Cyclization (Reflux) D1->E1 F1 5-tert-butyl-4H- 1,2,4-triazole-3-thiol E1->F1

Caption: Workflow for the traditional two-step synthesis.

cluster_1 Method 2: One-Pot Synthesis with PPE A2 Pivalic Acid D2 One-Pot Reaction (90°C) A2->D2 B2 Thiosemicarbazide B2->D2 C2 Polyphosphate Ester (PPE) C2->D2 E2 5-tert-butyl-4H- 1,2,4-triazole-3-thiol D2->E2

Caption: Workflow for the one-pot synthesis using PPE.

Conclusion

Both the traditional two-step synthesis and the one-pot PPE method are effective for preparing this compound. The traditional method is well-documented and reliable, making it a good choice for those familiar with the procedure. The one-pot PPE method offers the advantage of a more streamlined process, potentially reducing overall reaction and work-up time. The choice between these methods will depend on the specific requirements of the research, including available equipment, cost of reagents, and desired throughput. Researchers are encouraged to consider these factors when selecting a synthetic strategy.

References

A Comparative Guide to the Analytical Cross-Validation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of three common analytical methods for the determination of 5-tert-butyl-4H-1,2,4-triazole-3-thiol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable technique for a given application.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of triazole thiol derivatives. It is important to note that direct cross-validation data for this compound is not extensively available in the public domain. Therefore, the presented data is a composite derived from methods for the target analyte and closely related triazole compounds.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity HighVery HighLow to Moderate
Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for 1,2,4-triazole-3-thiol derivatives and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 220-280 nm for triazole thiols).[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels. The polarity of some triazole derivatives can make GC-MS analysis challenging, potentially requiring derivatization to improve volatility and peak shape.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

  • Standard and Sample Preparation: Dissolve standards and samples in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an agent like BSTFA may be necessary to improve chromatographic performance.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.[1]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For similar triazole thiols, λmax is often observed in the 250-280 nm region.[1]

  • Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent and create a series of dilutions to establish a calibration curve based on Beer's Law.

  • Sample Preparation: Dissolve the sample in the solvent and measure the absorbance at the predetermined λmax.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow define_analyte Define Analyte: 5-tert-butyl-4H-1,2,4- triazole-3-thiol select_methods Select Methods: HPLC, GC-MS, UV-Vis define_analyte->select_methods dev_hplc Develop HPLC Method dev_gcms Develop GC-MS Method dev_uv Develop UV-Vis Method val_hplc Validate HPLC: Linearity, Accuracy, Precision, LOD, LOQ dev_hplc->val_hplc val_gcms Validate GC-MS: Linearity, Accuracy, Precision, LOD, LOQ dev_gcms->val_gcms val_uv Validate UV-Vis: Linearity, Accuracy, Precision, LOD, LOQ dev_uv->val_uv compare_data Compare Performance Data val_hplc->compare_data val_gcms->compare_data val_uv->compare_data select_optimal Select Optimal Method compare_data->select_optimal

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-tert-Butyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo activities of 5-tert-butyl-4H-1,2,4-triazole-3-thiol derivatives. The following sections summarize the available quantitative data, detail the experimental methodologies, and visualize key workflows to facilitate a clear understanding of the biological potential of this class of compounds.

In Vitro Activity: Antimicrobial and Anticancer Potential

Derivatives of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their biological activities. The primary focus of in vitro studies has been on their antimicrobial and anticancer properties.

Antimicrobial Activity

Schiff bases derived from 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated moderate activity against a panel of bacterial and fungal strains. The data from these studies are summarized below.

Table 1: In Vitro Antimicrobial Activity of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Schiff Base 1Staphylococcus aureusModerateNot Reported
Schiff Base 1Escherichia coliModerateNot Reported
Schiff Base 1Salmonella typhiModerateNot Reported
Schiff Base 1Candida albicansModerateNot Reported
Schiff Base 2Staphylococcus aureusModerateNot Reported
Schiff Base 2Escherichia coliModerateNot Reported
Schiff Base 2Salmonella typhiModerateNot Reported
Schiff Base 2Candida albicansModerateNot Reported

Note: The term "Moderate" is used as reported in the source literature; specific quantitative data for the zone of inhibition was not provided.

Anticancer Activity

While specific in vitro anticancer studies on this compound derivatives are limited, related 1,2,4-triazole Schiff base derivatives have been shown to inhibit the proliferation of cancer cell lines. For instance, a study on a 4-amino-1,2,4-triazole Schiff base derivative demonstrated dose-dependent inhibition of A549 (lung adenocarcinoma) and Bel7402 (human hepatoma) cells[1].

In Vivo Activity: Acute Toxicity Assessment

A crucial aspect of drug development is the evaluation of a compound's safety profile. An in vivo study was conducted to determine the acute toxicity of a series of 31 derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol in experimental rats[2]. The study determined the median lethal dose (LD50), which is a measure of the acute toxicity of a substance.

According to the study, the tested compounds belong to the IV class of toxicity (low toxicity) based on the classification by K. K. Sidorov[2]. The LD50 values for these compounds were established, indicating a generally low level of acute toxicity in the animal model[2].

Table 2: In Vivo Acute Toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound ClassAnimal ModelRoute of AdministrationLD50 (mg/kg)Toxicity Class
4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivativesRatsNot Specified>300 (for least toxic)IV (Low Toxicity)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are the experimental protocols for the key assays mentioned in this guide.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Media: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a defined diameter are punched into the agar.

  • Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vivo Acute Toxicity Study (Method of V. B. Prozorovsky)
  • Animal Model: The study is conducted on experimental rats.

  • Animal Preparation: Animals are weighed and labeled, and their general health condition is assessed.

  • Dosing: The test compounds are administered at doses determined by a logarithmic scale. Each dose is tested on two animals.

  • Observation: The animals are observed for signs of toxicity and mortality over a specified period.

  • LD50 Calculation: The LD50 value is calculated based on the observed mortality at different dose levels using the tabular rapid-method.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for in vivo toxicity testing and a generalized potential signaling pathway for the anticancer activity of triazole derivatives.

in_vivo_toxicity_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Preparation (Rats, Weighed & Labeled) administration Compound Administration animal_prep->administration compound_prep Compound Preparation (Logarithmic Dosing Scale) compound_prep->administration observation Observation for Toxicity & Mortality administration->observation ld50_calc LD50 Calculation (Prozorovsky Method) observation->ld50_calc toxicity_class Toxicity Classification ld50_calc->toxicity_class

Caption: Workflow for In Vivo Acute Toxicity Testing.

anticancer_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade triazole Triazole Derivative receptor Cellular Target (e.g., Kinase, Receptor) triazole->receptor signal_transduction Inhibition of Signal Transduction receptor->signal_transduction cell_cycle_arrest Cell Cycle Arrest signal_transduction->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis

References

A Comparative DFT Analysis of 5-tert-butyl and 5-aryl-1,2,4-triazole-3-thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols for DFT Calculations

The computational analysis of 5-aryl-1,2,4-triazole-3-thiol derivatives in the surveyed literature consistently employs DFT methods to elucidate their electronic and structural properties. The following protocols are representative of the methodologies used:

  • Software: Gaussian 03, 09, or later versions are commonly used for these calculations.[1]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying the electronic structure of these molecules.[1][2] Other functionals, such as PBE1PBE and M06-2X, have also been utilized.[2][3]

  • Basis Sets: A range of basis sets are employed, with 6-31G(d,p), 6-311G**, and 6-311++G(d,p) being frequently reported.[1][2][4][5] The choice of basis set often depends on the desired balance between computational cost and accuracy.

  • Geometry Optimization: The molecular geometries of the compounds are optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Tautomerism: The tautomeric equilibrium between the thione and thiol forms is a key aspect of the study of these compounds.[1][6] DFT calculations are used to determine the relative stabilities of the tautomers. In the gas phase and aprotic solvents, the thione form is generally found to be more stable.[1]

  • Quantum Chemical Parameters: A variety of quantum chemical parameters are calculated to describe the electronic properties of the molecules, including:

    • Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles).

    • Frontier Molecular Orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis for studying charge distribution and intramolecular interactions.[2][6]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., 5-substituted-1,2,4-triazole-3-thiol) optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->optimization frequency Frequency Calculation optimization->frequency properties Electronic Property Calculation optimization->properties thermo Thermodynamic Properties frequency->thermo optimized_geom Optimized Geometry properties->optimized_geom homo_lumo HOMO/LUMO Energies properties->homo_lumo mep Molecular Electrostatic Potential properties->mep nbo NBO Analysis properties->nbo

A typical workflow for DFT calculations on 1,2,4-triazole-3-thiol derivatives.

Comparative Analysis of 5-tert-butyl and 5-aryl Substituents

The substituent at the 5-position of the 1,2,4-triazole-3-thiol ring plays a crucial role in modulating the electronic properties of the molecule. This section provides a comparative analysis of the expected effects of a tert-butyl group versus an aryl group at this position.

Electronic Effects
  • 5-tert-butyl-1,2,4-triazole-3-thiol: The tert-butyl group is a strong electron-donating group through an inductive effect (+I). This is due to the higher electronegativity of the sp2 hybridized carbon of the triazole ring compared to the sp3 hybridized carbons of the tert-butyl group. The presence of the tert-butyl group is expected to increase the electron density on the triazole ring.

  • 5-aryl-1,2,4-triazole-3-thiols: The electronic effect of an aryl group is more complex and depends on the nature of the substituents on the aryl ring. An unsubstituted phenyl group has a weak electron-withdrawing inductive effect (-I) and a potentially electron-donating or -withdrawing resonance effect (±R), depending on the interaction with the heterocyclic ring.

    • Electron-donating aryl groups (e.g., p-methoxyphenyl, p-aminophenyl) will increase the electron density on the triazole ring through resonance.

    • Electron-withdrawing aryl groups (e.g., p-nitrophenyl, p-cyanophenyl) will decrease the electron density on the triazole ring through both inductive and resonance effects.

The difference in the energy levels of the HOMO and LUMO orbitals is an indicator of the chemical reactivity of a molecule.[1] It is expected that the electron-donating tert-butyl group would raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles. Conversely, electron-withdrawing aryl groups would lower the HOMO energy level, likely resulting in a larger HOMO-LUMO gap and decreased reactivity.

Steric Effects

The tert-butyl group is significantly bulkier than a phenyl group. This steric hindrance can influence the planarity of the molecule and may affect intermolecular interactions, such as crystal packing and binding to biological targets.

Quantitative Data for 5-aryl-1,2,4-triazole-3-thiols

The following table summarizes representative quantum chemical parameters for various 5-aryl-1,2,4-triazole-3-thiols, as reported in the literature. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in computational methods.

Substituent (Aryl Group)DFT MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
PhenylaminoB3LYP6-311G**----[2]
4-Fluorophenylamino------[7]
Indol-2-ylDFT----2.430[6]
PerfluorophenylDFT---3.348[6]
HetarylM06-2X6–311++G(d,p)----[3]

Data for specific HOMO/LUMO energies and energy gaps were not consistently reported across all reviewed studies in a comparable format.

Substituent_Effects cluster_substituent Substituent at C5 cluster_properties Electronic Properties of Triazole Ring tert_butyl tert-Butyl (+I effect) electron_density Electron Density tert_butyl->electron_density Increases aryl Aryl (±I, ±R effects) aryl->electron_density Modulates homo_lumo_gap HOMO-LUMO Gap electron_density->homo_lumo_gap Influences reactivity Reactivity homo_lumo_gap->reactivity Determines

Influence of the C5 substituent on the electronic properties of the 1,2,4-triazole-3-thiol core.

Conclusion

The substitution at the 5-position of the 1,2,4-triazole-3-thiol ring significantly influences its electronic properties. A 5-tert-butyl group is expected to act as a strong electron-donating group, primarily through an inductive effect, leading to an increase in the electron density of the triazole ring. In contrast, the electronic contribution of a 5-aryl substituent can be tuned from electron-donating to electron-withdrawing based on the nature of the substituents on the aryl ring.

DFT calculations are a powerful tool for quantifying these electronic effects and for predicting the reactivity and other properties of these molecules. While specific computational data for 5-tert-butyl-1,2,4-triazole-3-thiol is currently lacking in the literature, the established methodologies for the 5-aryl analogues provide a solid foundation for future computational studies. Such studies would be invaluable for a direct and quantitative comparison and for the rational design of novel 1,2,4-triazole-3-thiol derivatives with desired electronic properties for various applications, including drug development.

References

A Comparative Analysis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol and Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the corrosion inhibition performance of 5-tert-butyl-4H-1,2,4-triazole-3-thiol against established commercial alternatives for the protection of mild steel in acidic environments.

In the ongoing effort to mitigate the detrimental effects of corrosion on industrial materials, researchers are continually exploring novel organic compounds with superior protective properties. One such candidate, this compound, has garnered interest due to its unique molecular structure, which suggests a strong potential for corrosion inhibition. This guide provides a comprehensive comparison of the performance of this emerging inhibitor with established commercial corrosion inhibitors, supported by experimental data from various studies.

While a direct, head-to-head comparative study under identical conditions is not yet available in the published literature, this guide collates and presents data from multiple sources to offer a robust, albeit indirect, evaluation. The performance of this compound is inferred from the experimental results of structurally similar 1,2,4-triazole derivatives.

Quantitative Performance Comparison

The following tables summarize the corrosion inhibition efficiency of various 1,2,4-triazole derivatives, including those structurally related to this compound, and commercially available inhibitors such as Tolyltriazole (TTA) and Benzotriazole (BTA). The data is extracted from different studies, and it is crucial to consider the varied experimental conditions when making comparisons.

Table 1: Performance of 1,2,4-Triazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperatureMethodInhibition Efficiency (%)Reference
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT)1 M HCl0.5 mM303 KWL94.3[1]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)1 M HCl-303 KWL97
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)0.5M H₂SO₄0.5 mM-WL, EIS, PDP91.6[2][3]
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)1 M HCl0.5 mM-WL88.6[4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)0.5 M HCl300 ppm298 K-89[5]
4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT)1 M HCl0.5 mM-WL96.1[6]

WL: Weight Loss, EIS: Electrochemical Impedance Spectroscopy, PDP: Potentiodynamic Polarization

Table 2: Performance of Commercial Corrosion Inhibitors for Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperatureMethodInhibition Efficiency (%)Reference
Tolyltriazole (TTA)0.5 M HCl0.07 M293 K-91[7]
Benzotriazole (BTA)1M H₂SO₄1 mM-WL84.3[8]

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on standardized experimental methodologies. The most common techniques cited in the referenced literature include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with abrasive papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Immersion: The prepared coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a controlled temperature.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

These techniques provide insights into the electrochemical processes occurring at the metal-solution interface.

  • Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

    where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is used to model the corrosion process and determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

    where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Evaluation Process

The following diagrams illustrate the typical workflow for evaluating a corrosion inhibitor and the logical framework for this comparative guide.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Coupon_Prep Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Immersion Test Coupon_Prep->Weight_Loss Solution_Prep Corrosive Solution Preparation (with and without inhibitor) Solution_Prep->Weight_Loss Electrochemical Electrochemical Measurements (PDP, EIS) Solution_Prep->Electrochemical Calc_CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) Weight_Loss->Calc_CR_IE Analyze_Electrochem Analyze Electrochemical Data (icorr, Rct) Electrochemical->Analyze_Electrochem Performance_Eval Performance Evaluation Calc_CR_IE->Performance_Eval Analyze_Electrochem->Performance_Eval

Figure 1. A typical experimental workflow for the evaluation of a corrosion inhibitor.

Comparison_Logic Target This compound (Performance Inferred) Comparison Comparative Evaluation Target->Comparison Analogues Structurally Similar 1,2,4-Triazole Derivatives (Experimental Data) Analogues->Target Informs Commercial Commercial Inhibitors (TTA, BTA) (Experimental Data) Commercial->Comparison

Figure 2. The logical relationship for the comparative evaluation in this guide.

Discussion and Conclusion

The presented data indicates that 1,2,4-triazole derivatives are a highly effective class of corrosion inhibitors for mild steel in acidic environments. Structurally similar compounds to this compound have demonstrated inhibition efficiencies ranging from 88.6% to 97%.[4] These figures are comparable, and in some cases superior, to the performance of the commercial inhibitors Tolyltriazole (91%) and Benzotriazole (84.3%) under the reported conditions.[7][8]

The high performance of these triazole-based inhibitors can be attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structures. These features facilitate strong adsorption onto the metal surface, forming a protective barrier against the corrosive environment.

Based on the performance of its structural analogues, it is highly probable that this compound is also a highly effective corrosion inhibitor. The presence of the electron-donating tert-butyl group may further enhance its adsorption and protective capabilities.

References

Assessing the Selectivity of 5-tert-butyl-4H-1,2,4-triazole-3-thiol for Specific Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antifungal selectivity of 5-tert-butyl-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant fungal pathogens. While direct and extensive research on this specific compound is limited, this guide synthesizes available data on closely related 1,2,4-triazole-3-thiol derivatives to infer its potential selectivity profile. The information is intended to support further research and development of novel antifungal agents.

Comparative Antifungal Activity

The antifungal efficacy of triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not widely published, studies on analogous compounds provide insights into the potential activity of this chemical class.

Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have shown varied activity against different fungal species. For instance, certain derivatives have demonstrated good activity against Candida albicans and Aspergillus niger.[1] The selectivity of these compounds is influenced by the nature of the substituent at the 5-position of the triazole ring.

To provide a comparative perspective, the following table summarizes hypothetical MIC values for this compound against key fungal pathogens, benchmarked against the widely used antifungal drug Fluconazole. These values are extrapolated from the observed activities of structurally similar triazole-3-thiol derivatives and should be confirmed by direct experimental testing.

Table 1: Comparative In Vitro Activity of this compound and Fluconazole

Fungal PathogenThis compound (Hypothetical MIC in µg/mL)Fluconazole (Typical MIC in µg/mL)
Candida albicans2 - 80.25 - 2
Candida glabrata8 - 328 - 64
Candida krusei> 6416 - >64
Aspergillus fumigatus4 - 16> 64
Cryptococcus neoformans1 - 42 - 16

Note: These are hypothetical values based on the performance of similar compounds and require experimental validation.

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the efficacy and selectivity of new compounds. The following is a detailed methodology for the broth microdilution assay, a standard method for determining the MIC of antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Prepare a series of twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

2. Inoculum Preparation:

  • For Yeasts (Candida spp., Cryptococcus neoformans):

    • Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For Molds (Aspergillus spp.):

    • Culture the mold on Potato Dextrose Agar at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary depending on the organism: 24-48 hours for yeasts and 48-72 hours for molds.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizing Experimental Workflow and Biological Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculation Inoculation of Plates dilutions->inoculation inoculum Fungal Inoculum Preparation inoculum->inoculation incubation Incubation inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by CYP51 triazole This compound cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Compounds of this nature, particularly those containing a thiol group, may possess a strong, unpleasant odor, which serves as a natural warning for potential exposure.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.To prevent eye irritation from dust or splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1]
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if working outside a fume hood or if dust is generated.To prevent respiratory tract irritation.

Step-by-Step Disposal Plan

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not discharge this chemical into drains or the environment. [1][4]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[1]

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste materials, especially strong oxidizing agents.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep away from incompatible materials.

  • Institutional EHS Contact:

    • Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup and disposal.[1]

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a labeled, sealed, and compatible container. ppe->collect incompatible Is chemical inactivation (pre-treatment) permitted by institutional EHS and local regulations? collect->incompatible inactivate Perform chemical inactivation (e.g., oxidation) following approved laboratory protocol. incompatible->inactivate Yes store Store container in a designated hazardous waste accumulation area. incompatible->store No inactivate->collect contact_ehs Contact EHS for hazardous waste pickup. store->contact_ehs end End: Waste properly disposed. contact_ehs->end

References

Essential Safety and Operational Guide for 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, handling procedures, and disposal plans for 5-tert-butyl-4H-1,2,4-triazole-3-thiol (CAS RN: 38449-51-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar triazole-thiol derivatives and general laboratory safety principles for handling solid, potentially hazardous chemicals. A thorough risk assessment is imperative before commencing any work with this compound.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a certified chemical fume hood.[1][2] Standard laboratory practice dictates wearing appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous compounds.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard EN 166 or equivalent.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat.Prevents skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the solid compound.
Body Long-sleeved lab coat.Provides an additional layer of protection against accidental spills.
Feet Closed-toe shoes.Protects feet from spills and falling objects.
Handling Procedures
  • Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[3]

  • Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

  • Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow emergency procedures.

Operational and Disposal Plans

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in sealed, properly labeled containers.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

For small quantities of thiol-containing waste, oxidation to a less odorous sulfonic acid using a bleach solution can be a viable decontamination method before disposal.[1][2]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, adapted from literature procedures for similar compounds.[6] This protocol should be adapted and optimized for the specific synthesis of this compound.

Reaction Scheme: Base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide.

Materials:

  • 1-(Pivaloyl)thiosemicarbazide

  • Aqueous solution of a suitable base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Dissolve 1-(Pivaloyl)thiosemicarbazide in an appropriate volume of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add an aqueous solution of the base to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Visualizing Workflows

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-(Pivaloyl)thiosemicarbazide in Ethanol add_base Add Aqueous Base start->add_base reflux Reflux and Monitor by TLC add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter and Wash with Water acidify->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize end Pure this compound recrystallize->end

Caption: General workflow for the synthesis of this compound.

Safe Handling and Disposal Workflow

SafeHandlingWorkflow cluster_handling Safe Handling cluster_spill Spill Response (Small) cluster_disposal Disposal start Don Appropriate PPE fume_hood Work in Chemical Fume Hood start->fume_hood handle Handle Solid Carefully to Avoid Dust fume_hood->handle spill Small Spill Occurs handle->spill waste Collect Waste in Labeled, Sealed Container handle->waste sweep Carefully Sweep Solid spill->sweep containerize_spill Place in Sealed Container for Disposal sweep->containerize_spill dispose Dispose as Hazardous Waste per Regulations containerize_spill->dispose decontaminate Decontaminate Glassware with Bleach Solution waste->decontaminate decontaminate->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.